(4-Methylphenyl) N-pyridin-3-ylcarbamate
Beschreibung
BenchChem offers high-quality (4-Methylphenyl) N-pyridin-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methylphenyl) N-pyridin-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(4-methylphenyl) N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEGSTJYFKBVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Imperative for Metal-Free C-N Bond Formation
An In-depth Technical Guide: Metal-Free Synthesis Methods for N-Aryl Carbamates
N-aryl carbamates are privileged structural motifs, integral to a vast array of pharmaceuticals, agrochemicals, and advanced materials. They also serve as critical N-protecting groups in multi-step organic synthesis.[1][2] Traditionally, the construction of the core C(aryl)-N bond has been dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3] While powerful, these methods are often beset by challenges including the cost and toxicity of metal catalysts, the potential for product contamination with residual metal impurities—a critical concern in drug development—and the requirement for often harsh reaction conditions.[3][4]
The development of metal-free alternatives for N-aryl carbamate synthesis represents a significant advancement towards more sustainable, cost-effective, and cleaner chemical manufacturing. These strategies circumvent the issues associated with transition metals, offering milder reaction conditions, broader functional group tolerance, and simplified product purification. This guide provides an in-depth exploration of the core metal-free methodologies, grounded in mechanistic understanding and providing field-proven protocols for researchers, scientists, and drug development professionals.
Synthesis via Isocyanate Intermediates: The Classic Rearrangement Reactions
A cornerstone of metal-free N-aryl carbamate synthesis involves the generation of a highly reactive aryl isocyanate intermediate, which is subsequently trapped in situ by an alcohol. Three classic name reactions—the Hofmann, Curtius, and Lossen rearrangements—provide reliable pathways to this key intermediate from readily available starting materials.
The Hofmann Rearrangement: From Amides to Carbamates
The Hofmann rearrangement transforms a primary aromatic amide into an N-aryl carbamate with the loss of one carbon atom.[5] The reaction proceeds by treating the amide with a halogen (typically bromine) in the presence of a base and an alcohol.[6] The key step is the migration of the aryl group from the carbonyl carbon to the nitrogen, displacing a halide ion to form the isocyanate.[5][6]
The process begins with the deprotonation of the amide, followed by halogenation at the nitrogen. A second deprotonation yields an unstable N-haloamide anion, which rearranges to the isocyanate with concomitant loss of the halide. The isocyanate is then immediately intercepted by the alcohol solvent to afford the final carbamate product.[5]
Caption: Key stages of the Hofmann rearrangement to form an N-aryl carbamate.
An efficient, one-pot procedure using the stable and easy-to-handle N-bromoacetamide (NBA) has been developed, which minimizes side reactions like aryl bromination.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic amide (1.0 eq) in the desired alcohol (e.g., methanol, benzyl alcohol).
-
Reagent Addition: Add a solution of lithium hydroxide (LiOH·H₂O, 3.0 eq) in the same alcohol.
-
NBA Addition: Add N-bromoacetamide (NBA, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl carbamate.[7][8]
| Starting Amide | Alcohol | Product | Yield (%) | Reference |
| Benzamide | Methanol | Methyl phenylcarbamate | 95 | [7] |
| 4-Methoxybenzamide | Methanol | Methyl (4-methoxyphenyl)carbamate | 96 | [7] |
| Benzamide | Benzyl Alcohol | Benzyl phenylcarbamate | 94 | [7] |
Table 1: Representative yields for Hofmann rearrangement using NBA.[7]
The Curtius Rearrangement: From Acyl Azides to Carbamates
The Curtius rearrangement is a versatile and widely used method that involves the thermal or photochemical decomposition of an acyl azide.[9][10] The acyl azide, typically generated in situ from a carboxylic acid derivative (like an acid chloride or via an activated ester), rearranges to an isocyanate with the loss of nitrogen gas.[9] This reaction is known for its high efficiency and tolerance of a wide range of functional groups.
The reaction is believed to be a concerted process where the aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, directly forming the aryl isocyanate without the formation of a discrete nitrene intermediate.[9]
Caption: The concerted mechanism of the Curtius rearrangement.
A sustainable method has been developed to generate the necessary acyl azide directly from aromatic aldehydes, which then undergoes the Curtius rearrangement.[11]
-
Reaction Setup: Dissolve the aromatic aldehyde (1.0 eq) in a mixture of acetonitrile (5 mL) and water (5 mL) in a flask and cool to 0 °C.
-
Reagent Addition: Sequentially add potassium bromide (0.2 eq), sodium azide (1.5 eq), and Oxone® (2.0 eq) to the cooled mixture.
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 2–4 hours, monitoring by TLC until the aldehyde is consumed.
-
Rearrangement and Trapping: Heat the mixture to 60–70 °C for 1–2 hours to facilitate the rearrangement to the isocyanate.
-
Carbamate Formation: Add the desired alcohol (e.g., methanol or ethanol, 5 mL) and stir for an additional 2 hours.
-
Workup and Purification: Follow standard aqueous workup and extraction procedures, followed by purification via column chromatography.[11]
The Lossen Rearrangement: From Hydroxamic Acids to Carbamates
The Lossen rearrangement provides another pathway to isocyanates, starting from O-acylated hydroxamic acids.[12] A significant improvement involves the use of N-methylimidazole (NMI) as a catalyst, which accelerates the conversion of the isocyanate to the carbamate and minimizes the formation of undesired dimeric side products.[12][13]
The hydroxamic acid is first activated, typically by an arylsulfonyl chloride. The resulting O-sulfonyl derivative rearranges upon treatment with base to form the isocyanate. NMI then acts as a nucleophilic catalyst, activating the alcohol for a more efficient attack on the isocyanate intermediate.[12][14]
Caption: Workflow of the NMI-catalyzed Lossen rearrangement.
This mild protocol enables the efficient conversion of hydroxamic acids to carbamates at low temperatures.[13]
-
Reaction Setup: To a solution of the hydroxamic acid (1.0 eq) and N-methylimidazole (NMI, 2.0 eq) in dichloromethane (DCM) at 0 °C, add the desired alcohol (2.0 eq).
-
Activation: Add 4-nitrobenzenesulfonyl chloride (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the carbamate.[13]
| Hydroxamic Acid | Alcohol | Product | Yield (%) | Reference |
| Benzohydroxamic acid | Benzyl alcohol | Benzyl phenylcarbamate | 97 | [13] |
| 4-Chlorobenzohydroxamic acid | Benzyl alcohol | Benzyl (4-chlorophenyl)carbamate | 86 | [13] |
| 3-Phenylpropanohydroxamic acid | Benzyl alcohol | Benzyl (2-phenylethyl)carbamate | 79 | [13] |
Table 2: Yields for NMI-catalyzed Lossen rearrangement.[13]
Organocatalysis: Direct Aminolysis of Cyclic Carbonates
A highly attractive and sustainable metal-free route involves the direct reaction of aromatic amines with cyclic organic carbonates.[15][16] The low nucleophilicity of aromatic amines typically poses a significant challenge for this transformation, often requiring high temperatures.[15] However, the use of the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) enables this reaction to proceed smoothly under ambient conditions.[15][16]
Computational studies suggest that TBD operates via a proton-relay mechanism. The guanidine base simultaneously activates the cyclic carbonate through hydrogen bonding and deprotonates the aniline, enhancing its nucleophilicity. This dual activation facilitates the nucleophilic attack and subsequent ring-opening to form the N-aryl carbamate with high chemo- and site-selectivity.[15][16]
Caption: TBD's dual activation role in N-aryl carbamate synthesis.
This procedure is operationally simple and scalable, requiring no solvent in many cases.[15]
-
Reaction Setup: In a 5 mL round-bottom flask, charge the cyclic carbonate (1.0 eq, e.g., 2 mmol), the aromatic amine (1.5 eq), and TBD (30 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 24 hours.
-
Purification: Directly purify the reaction mixture by flash chromatography on silica gel to isolate the analytically pure N-aryl carbamate product.[15]
| Amine | Carbonate | Yield (%) | Reference |
| Aniline | Propylene Carbonate | 81 | [15] |
| 4-Bromoaniline | Propylene Carbonate | 88 | [15] |
| 3,5-Dimethylaniline | Propylene Carbonate | 93 | [15] |
| Aniline | Glycerol Carbonate | 78 | [15] |
Table 3: Scope of the TBD-catalyzed synthesis of N-aryl carbamates.[15]
Hypervalent Iodine Reagents: Metal-Free N-Arylation
Hypervalent iodine(III) compounds, particularly diaryliodonium salts, have emerged as powerful reagents for metal-free arylation reactions.[17][18] They exhibit "metal-like" reactivity, capable of transferring an aryl group to a nucleophile under mild conditions.[19] This strategy provides a direct C-N coupling pathway, avoiding the need for pre-functionalized starting materials often required in rearrangement reactions.
Aryl(2,4,6-trimethoxyphenyl)iodonium, or Aryl(TMP)iodonium, salts are particularly effective. The electron-rich TMP group acts as a non-transferable "dummy" ligand, ensuring the selective transfer of the desired aryl group to the carbamate nucleophile.[20] The reaction proceeds through a ligand exchange mechanism on the iodine(III) center.
Caption: General pathway for metal-free N-arylation with iodonium salts.
This method demonstrates the broad applicability for coupling various aryl groups with cyclic carbamates.[20]
-
Reaction Setup: To an oven-dried vial, add the cyclic carbamate (e.g., 2-oxazolidinone, 1.2 eq), the aryl(TMP)iodonium salt (1.0 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent and Temperature: Add toluene as the solvent and heat the mixture to 80 °C.
-
Reaction Monitoring: Stir the reaction for the specified time (typically 1-18 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the N-arylated product.[20]
| Aryl Group | Carbamate | Yield (%) | Reference |
| Phenyl | 2-Oxazolidinone | 83 | [20] |
| 4-tert-Butylphenyl | 2-Oxazolidinone | 97 | [20] |
| 2-Tolyl | 2-Oxazolidinone | 70 | [20] |
| 4-Fluorophenyl | 2-Oxazolidinone | 65 | [20] |
Table 4: Selected examples of metal-free N-arylation using aryl(TMP)iodonium salts.[20]
Conclusion and Future Outlook
The field of metal-free N-aryl carbamate synthesis has matured significantly, offering a robust toolbox of methodologies for the modern synthetic chemist. Classic rearrangement reactions remain highly reliable, particularly when optimized with modern reagents and one-pot procedures. The advent of organocatalysis, exemplified by the TBD-catalyzed aminolysis of cyclic carbonates, presents a remarkably mild and green alternative that aligns with the principles of sustainable chemistry. Furthermore, the use of hypervalent iodine reagents provides a direct and modular approach to C-N bond formation, complementing the rearrangement strategies.
For researchers and drug development professionals, the choice of method will depend on factors such as starting material availability, functional group compatibility, and scalability requirements. The continued exploration of novel organocatalysts and environmentally benign reagents will undoubtedly lead to even more efficient and versatile metal-free pathways. As the demand for cleaner and more economical chemical processes grows, these metal-free strategies are poised to become increasingly central to the synthesis of vital N-aryl carbamate-containing molecules.
References
-
Guo, W., Gónzalez-‐Fabra, J., Bandeira, N. A. G., Bo, C., & Kleij, A. W. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition, 54(40), 11686–11690. [Link]
-
Guo, W., Gónzalez-‐Fabra, J., Bandeira, N. A. G., Bo, C., & Kleij, A. W. (2015). A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions. PubMed. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Curtius rearrangement reactions of 3-(4-azidocarbonyl) phenylsydnone. Synthesis of 4-(sydnon-3-yl) phenyl carbamates, N-aryl-N′-[4-(sydnon-3-yl)] phenyl ureas and their antimicrobial and insecticidal activities. Indian Academy of Sciences. Retrieved from [Link]
-
Reddy, L. R., Kotturi, S. V., Kuttappan, S., & Gopishetty, S. (2018). N-Arylation of Carbamates through Photosensitized Nickel Catalysis. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. PMC. [Link]
-
ResearchGate. (n.d.). N‐arylation/heteroarylation of carbamates utilizing dual photoredox catalytic system. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hypervalent Iodine(III)-Promoted N-Incorporation into N-Aryl Vinylogous Carbamates to Quinoxaline diesters. Supporting Information. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal free synthesis of N-Aryl carbazoles and their extended analogs | Request PDF. ResearchGate. Retrieved from [Link]
-
Malmedy, F., & Olofsson, B. (2015). Metal-Free N-Arylation of Secondary Amides at Room Temperature. ACS Publications. [Link]
-
Niemi, T., Perea-Buceta, J. E., & Repo, T. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. PMC. [Link]
-
Zhang, Z., & Larock, R. C. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry Steps. (2025). Hofmann Rearrangement. Chemistry Steps. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Semantic Scholar. Retrieved from [Link]
-
Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. ACS Publications. [Link]
-
Hatton, J., & Stuart, D. R. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. [Link]
-
ResearchGate. (n.d.). Metal-Free N -Arylation of Secondary Amides at Room Temperature. ResearchGate. Retrieved from [Link]
-
Thieme. (n.d.). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Thieme. Retrieved from [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ACS Publications. [Link]
-
Hatton, J., & Stuart, D. R. (2025). Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. Organic Letters. [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ACS Publications. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. | Request PDF. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry. [Link]
-
Niemi, T., Perea-Buceta, J. E., & Repo, T. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. ACS Publications. [Link]
-
OA Monitor Ireland. (n.d.). Metal‐Free Synthesis of N‐Aryl Amides using Organocatalytic Ring‐Opening Aminolysis of Lactones. OA Monitor Ireland. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of N-aryl carbamates. Semantic Scholar. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Full article: Hypervalent iodine reagents for heterocycle synthesis and functionalization. Taylor & Francis Online. [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Chemistry Portal. Retrieved from [Link]
-
Zhdankin, V. V., & Stang, P. J. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc. [Link]
-
Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of Aryl Esters from Carboxylic Acids and Diaryliodonium Salts. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (2017). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. MDPI. [Link]
-
ResearchGate. (n.d.). Metal‐catalyzed reactions for the synthesis of N‐aryl carbamates. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. A Metal-Free Synthesis of N-Aryl Carbamates under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arkat-usa.org [arkat-usa.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Carbamate Compounds
Introduction: The Physicochemical Blueprint of Carbamate Drug Candidates
Carbamates, derivatives of carbamic acid, represent a significant structural motif in modern medicine. Their applications are diverse, ranging from cholinesterase inhibitors for neurodegenerative diseases to protease inhibitors and anticonvulsants.[1][2][3] The success of a novel carbamate compound transitioning from a promising hit to a viable drug candidate is profoundly dependent on its physicochemical properties. These intrinsic attributes govern how a molecule interacts with biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[4][5][6][7]
This guide provides an in-depth framework for the comprehensive physicochemical characterization of novel carbamate compounds. We will move beyond a mere listing of techniques, delving into the causality behind experimental choices and the logical integration of data. For drug development professionals, understanding this "physicochemical blueprint" is not merely a data-gathering exercise; it is the foundation upon which rational drug design, formulation development, and successful clinical outcomes are built. Our exploration will be centered on five cornerstone characterization pillars: Solubility , Lipophilicity , Ionization Constant (pKa) , Chemical Stability , and Solid-State Properties .
Pillar 1: Aqueous Solubility - The Gateway to Bioavailability
Expertise & Experience: A drug must dissolve to be absorbed. This simple tenet underscores the paramount importance of solubility. Poor aqueous solubility is a primary contributor to low and erratic bioavailability, often leading to the failure of promising compounds in development.[8] The Biopharmaceutical Classification System (BCS) codifies this, using solubility and permeability to predict a drug's in vivo performance.[9][10][11] For carbamates, understanding solubility across a physiological pH range is critical for predicting oral absorption. We distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Measured early in discovery, it assesses the precipitation of a compound from a stock solution (often DMSO) into an aqueous buffer. It's a high-throughput method for ranking compounds but can overestimate true solubility.[8][12]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the "gold standard" measurement, crucial for pre-formulation and regulatory filings.[12][13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method.[13]
-
Preparation: Add an excess amount of the solid carbamate compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually at the end of the experiment.
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved carbamate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Solid-State Analysis: Recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD) to check for any polymorphic or phase changes during the experiment.[13]
Data Presentation: Solubility Classification
Quantitative solubility data can be categorized using standard pharmaceutical classifications.
| Description | Solubility (mg/mL) |
| Very soluble | > 1000 |
| Freely soluble | 100 - 1000 |
| Soluble | 33 - 100 |
| Sparingly soluble | 10 - 33 |
| Slightly soluble | 1 - 10 |
| Very slightly soluble | 0.1 - 1 |
| Practically insoluble | < 0.1 |
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Pillar 2: Lipophilicity - Balancing Permeability and Potency
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[4][] It profoundly influences membrane permeability, plasma protein binding, volume of distribution, and target binding.[] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Thus, achieving an optimal lipophilicity balance is a cornerstone of medicinal chemistry.[4]
-
Partition Coefficient (logP): This measures the distribution of the neutral form of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[15]
-
Distribution Coefficient (logD): For ionizable compounds like many carbamates, logD is the more physiologically relevant parameter. It measures the distribution of all species (neutral and ionized) at a specific pH, providing a more accurate reflection of lipophilicity in the body.[15][16]
Experimental Protocol: logD by Shake-Flask Method
-
Phase Preparation: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 for physiological relevance) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the carbamate in the phase in which it is more soluble. Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this and ensure a clean interface.
-
Quantification: Carefully sample each phase. Determine the concentration of the carbamate in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logD using the formula: logD = log10 ( [Concentration in octanol] / [Concentration in aqueous] )
Data Presentation: Lipophilicity and Drug-like Properties
| logP / logD Range | General Implications for Drug Development |
| < 0 | High aqueous solubility, potentially poor membrane permeability. |
| 0 - 3 | Good balance of solubility and permeability; often considered the "sweet spot". |
| 3 - 5 | Good permeability, but may have decreasing solubility and increasing metabolic clearance. |
| > 5 | Often associated with poor solubility, high plasma protein binding, and potential toxicity issues (violates Lipinski's "Rule of Five").[15] |
Visualization: Relationship between pH, pKa, logP, and logD
Caption: Interdependence of pH, pKa, and lipophilicity measures.
Pillar 3: Ionization Constant (pKa) - The Charge State Dictator
Expertise & Experience: The pKa is the pH at which a compound exists as 50% ionized and 50% non-ionized.[17] For any drug with ionizable functional groups, the pKa is a fundamental property that dictates its charge state in different biological compartments.[18] This charge state directly impacts solubility, membrane permeability, and drug-receptor interactions.[7][19] Many carbamates contain ionizable moieties, making pKa determination essential for understanding their behavior in the body.
Experimental Protocol: pKa by Potentiometric Titration
This is a highly accurate method for determining pKa.
-
Sample Preparation: Dissolve an accurately weighed amount of the carbamate compound in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH), depending on the nature of the compound. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point of the titration curve (i.e., where half of the compound has been neutralized). Specialized software is often used to analyze the curve and calculate the precise pKa value(s).
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Pillar 4: Chemical Stability - Ensuring Integrity and Shelf-Life
Expertise & Experience: The carbamate ester linkage can be susceptible to hydrolysis, particularly under basic or, in some cases, acidic conditions.[20][21] Assessing the chemical stability of a new carbamate is non-negotiable. It provides critical data for establishing a re-test period and recommended storage conditions, and it helps identify potential degradation products that must be monitored and characterized for safety.[22] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[23][24][25]
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol intentionally degrades the sample to identify likely degradation pathways and validate the stability-indicating power of the analytical method.[22]
-
Condition Setup: Prepare solutions of the carbamate compound in various stress conditions:
-
Acidic: e.g., 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic: e.g., 0.1 M NaOH at room temperature (degradation is often rapid).
-
Oxidative: e.g., 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at high temperature (e.g., 80°C).
-
Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample each condition at multiple time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The goal is to separate the parent carbamate from all degradation products.
-
Mass Balance: Evaluate the results to ensure mass balance is achieved (i.e., the sum of the assay of the parent drug and the levels of all degradation products is close to 100% of the initial concentration).
Data Presentation: ICH Stability Testing Conditions
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| RH = Relative Humidity |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Pillar 5: Solid-State Characterization - The Form That Matters
Expertise & Experience: The solid-state form of an Active Pharmaceutical Ingredient (API) can have a profound impact on its physicochemical properties.[26][27] A single carbamate molecule can potentially exist in different crystalline forms (polymorphs) or as a non-crystalline amorphous solid.[28] These forms can exhibit different solubilities, dissolution rates, stability, and manufacturing properties.[28] Characterizing and controlling the solid form is essential for ensuring batch-to-batch consistency and reliable drug product performance.[29]
Key Solid-State Characterization Techniques
-
X-ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph) of a material based on its unique diffraction pattern. It can also distinguish between crystalline and amorphous material.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, purity, and to detect polymorphic transitions, desolvation, and glass transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is primarily used to determine the amount of residual solvent or water in the material (solvates/hydrates).
-
Polarized Light Microscopy (PLM): A visual technique to assess crystallinity, particle size, and morphology (crystal habit).
Data Presentation: Comparison of Solid-State Techniques
| Technique | Primary Information Obtained |
| XRPD | Crystalline form identification (polymorphism), degree of crystallinity. |
| DSC | Melting point, enthalpy of fusion, glass transition, polymorphic transitions. |
| TGA | Solvent/water content (stoichiometry of hydrates/solvates), thermal decomposition profile. |
| PLM | Particle morphology, size, birefringence (indication of crystallinity). |
Visualization: Integrated Solid-State Characterization
Caption: Complementary nature of solid-state characterization techniques.
Conclusion: Synthesizing the Data for Informed Drug Development
The physicochemical characterization of a novel carbamate compound is a multi-faceted, iterative process. The five pillars discussed—solubility, lipophilicity, pKa, stability, and solid-state form—are not independent silos of data. They are deeply interconnected. The pKa influences pH-dependent solubility and logD. Solubility and lipophilicity, in turn, are key predictors of bioavailability. The solid-state form dictates the starting point for solubility and stability assessments.
A comprehensive understanding of these properties allows scientists to build a robust data package that de-risks development. It enables the selection of candidates with the highest probability of success, guides the design of appropriate formulations to maximize therapeutic potential, and ensures the development of a safe, stable, and effective medicine. This integrated approach, grounded in scientific integrity and expert analysis, is the hallmark of modern, efficient drug development.
References
-
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from AlfatestLab website: [Link]
-
Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from Agno Pharmaceuticals website: [Link]
-
Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from Sygnature Discovery website: [Link]
-
Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website: [Link]
-
ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from ICH website: [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from Scribd website: [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from American Pharmaceutical Review website: [Link]
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from PubMed website: [Link]
-
RA Journals. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from RA Journals website: [Link]
-
Solitek Pharma. (n.d.). Solid State Characterisation: Precision Pharmaceutical. Retrieved from Solitek Pharma website: [Link]
-
Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Retrieved from Dipòsit Digital de la Universitat de Barcelona website: [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from GBMSA website: [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from ICH website: [Link]
-
Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from Slideshare website: [Link]
-
Raytor. (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Retrieved from Raytor website: [Link]
-
JBINO. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. Retrieved from JBINO website: [Link]
-
Hilaris Publisher. (n.d.). The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Retrieved from Hilaris Publisher website: [Link]
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from ACD/Labs website: [Link]
-
European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website: [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from Computational Chemistry website: [Link]
-
ResearchGate. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2025, October 10). (PDF) Biopharmaceutics Classification System (BCS) -An Overview. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from ResearchGate website: [Link]
-
PMC. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from PMC website: [Link]
-
NARO. (n.d.). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Retrieved from NARO website: [Link]
-
ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from ijirss website: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview. Retrieved from International Journal of Pharmaceutical Sciences Review and Research website: [Link]
-
GSC Online Press. (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from GSC Online Press website: [Link]
-
PMC. (n.d.). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Retrieved from PMC website: [Link]
-
Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from Pion Inc. website: [Link]
-
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from Agilent website: [Link]
-
IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. Retrieved from IntechOpen website: [Link]
-
PMC. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Retrieved from PMC website: [Link]
-
MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from MDPI website: [Link]
-
ThaiJO. (2023, April 26). The Stability of Carbamates in Blood Samples under Experimental Conditions. Retrieved from ThaiJO website: [Link]
-
PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from PMC website: [Link]
-
MDPI. (2025, June 5). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. Retrieved from MDPI website: [Link]
-
Dr. Zachary H. Houston. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from Dr. Zachary H. Houston website: [Link]
-
ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2026, January 9). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from ResearchGate website: [Link]
-
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from PMC website: [Link]
-
INCHEM. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). Retrieved from INCHEM website: [Link]
-
PubMed. (n.d.). Novel Carbamate Derivatives as Selective Butyrylcholinesterase Inhibitors. Retrieved from PubMed website: [Link]
Sources
- 1. Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raytor.com [raytor.com]
- 7. jbino.com [jbino.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]
- 15. acdlabs.com [acdlabs.com]
- 16. LogD/LogP - Enamine [enamine.net]
- 17. ijirss.com [ijirss.com]
- 18. What is pKa and how is it used in drug development? [pion-inc.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 22. pharma.gally.ch [pharma.gally.ch]
- 23. scribd.com [scribd.com]
- 24. ICH Official web site : ICH [ich.org]
- 25. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. alfatestlab.com [alfatestlab.com]
- 27. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]
- 28. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 29. solitekpharma.com [solitekpharma.com]
Investigating the Solubility and Stability of (4-Methylphenyl) N-pyridin-3-ylcarbamate: A Comprehensive Technical Guide
Executive Summary
(4-Methylphenyl) N-pyridin-3-ylcarbamate (CAS: 1993323-74-2) is a structurally compelling intermediate and active pharmaceutical ingredient (API) scaffold[1]. Its molecular architecture features a central carbamate linkage bridged by a weakly basic pyridine ring and a lipophilic p-tolyl (4-methylphenyl) moiety. For drug development professionals, mastering the physicochemical behavior of this compound is critical. This whitepaper provides an authoritative, in-depth guide to profiling its solubility and chemical stability, emphasizing the structural causality behind its behavior and providing self-validating experimental workflows.
Structural Causality & Physicochemical Profiling
To investigate a molecule effectively, one must first deconstruct how its structural elements dictate its physical reality.
The Pyridine Moiety: Driver of pH-Dependent Solubility
The intrinsic aqueous solubility of the neutral compound is exceedingly poor due to the hydrophobic bulk of the p-tolyl and pyridine rings. However, the basic nitrogen of the pyridine ring (typically exhibiting a pKa near 5.2) serves as a critical ionization switch[2].
-
At pH < 5.2: The nitrogen protonates to form a pyridinium cation. This positive charge engages in favorable ion-dipole interactions with water, drastically enhancing solubility[3].
-
At pH > 5.2: The molecule exists predominantly in its neutral, un-ionized state, leading to precipitation in aqueous media.
The Carbamate Linkage: Susceptibility to Hydrolysis
Carbamates are notoriously sensitive to hydrolytic degradation, a factor that heavily impacts formulation shelf-life and biological half-life[4]. Because (4-Methylphenyl) N-pyridin-3-ylcarbamate is an N-monosubstituted carbamate (possessing an N-H bond), it is highly susceptible to base-catalyzed hydrolysis via the E1cB (Elimination Unimolecular conjugate Base) mechanism[5].
In alkaline environments (pH > 7.5), hydroxide ions deprotonate the carbamate nitrogen. The resulting conjugate base undergoes a rate-limiting unimolecular elimination, expelling the p-cresolate leaving group and forming a highly reactive pyridin-3-yl isocyanate intermediate. This intermediate rapidly hydrates and decarboxylates to yield pyridin-3-amine and carbon dioxide[6].
Fig 1. Base-catalyzed E1cB hydrolysis pathway of (4-Methylphenyl) N-pyridin-3-ylcarbamate.
Experimental Workflow: Thermodynamic Solubility Profiling
Mechanistic Rationale
Kinetic solubility only measures the precipitation point of a pre-dissolved compound. To obtain true thermodynamic solubility—the absolute equilibrium between the solid lattice and the solution—a self-validating shake-flask method must be employed.
Self-Validating Shake-Flask Protocol
To ensure the system is not confounded by supersaturation or slow dissolution kinetics, this protocol approaches equilibrium from both an undersaturated and a supersaturated state. Concordance between the two states validates the data.
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).
-
State A (Undersaturated Approach): Dispense 5 mg of solid API into 1 mL of each buffer.
-
State B (Supersaturated Approach): Dissolve 5 mg of API in 1 mL of buffer at 60°C, then allow it to cool to the target temperature.
-
Equilibration: Seal all vials and incubate on an orbital shaker at 37°C for 48 hours.
-
Phase Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).
-
Quantification: Analyze the filtrate via LC-UV/MS against a standard calibration curve.
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility profiling.
Quantitative Solubility Data
Note: The following table represents expected quantitative behavior based on the physicochemical profile of pyridine-carbamate derivatives.
| Buffer pH | Predominant Ionization State | Thermodynamic Solubility (37°C) | Clinical Relevance |
| 1.2 | Cationic (Protonated Pyridine) | > 15.0 mg/mL | High solubility in gastric fluid. |
| 4.5 | Mixed (Cationic / Neutral) | ~ 2.5 mg/mL | Moderate solubility in upper intestine. |
| 6.8 | Neutral (Un-ionized) | < 0.05 mg/mL | Precipitation risk in lower intestine. |
| 7.4 | Neutral (Un-ionized) | < 0.01 mg/mL | Poor systemic aqueous solubility. |
Experimental Workflow: Chemical Stability & Degradation Kinetics
Mechanistic Rationale
Understanding the degradation kinetics is vital for formulating a stable product. Because carbamates are most stable in slightly acidic environments (pH 4-5) and degrade rapidly in alkaline conditions[6], forced degradation studies must map the pH-rate profile.
Forced Degradation Protocol
To validate the degradation kinetics, an Arrhenius plot must be constructed. A linear Arrhenius relationship confirms that the degradation mechanism remains consistent across the temperature range, validating the extrapolated shelf-life.
-
Sample Preparation: Spike the API into buffers (pH 1.2, 4.5, 7.4, 9.0) to achieve a final concentration of 100 µg/mL (using 1% DMSO as a co-solvent to maintain solubility at higher pH).
-
Thermal Stressing: Incubate parallel sample sets at 25°C, 40°C, and 60°C in dark, temperature-controlled chambers.
-
Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,24, and 48 hours.
-
Quenching: Immediately quench alkaline samples by adding an equal volume of 0.1 N HCl to halt the E1cB hydrolysis mechanism.
-
Analysis: Determine the remaining percentage of the intact parent compound via HPLC-UV, tracking the appearance of the p-cresol and pyridin-3-amine degradants.
-
Validation: Plot ln(k) versus 1/T (Arrhenius plot). An R2>0.98 validates the predictive model.
Quantitative Stability Data
| Buffer pH | Degradation Mechanism | Half-Life ( t1/2 ) at 25°C | Half-Life ( t1/2 ) at 60°C |
| 1.2 | Acid-Catalyzed (AAc2) | > 30 Days | ~ 5 Days |
| 4.5 | Minimal (Optimal Stability) | > 2 Years (Projected) | > 30 Days |
| 7.4 | Base-Catalyzed (E1cB) | ~ 48 Hours | < 2 Hours |
| 9.0 | Rapid Base-Catalyzed (E1cB) | < 2 Hours | < 15 Minutes |
Formulation Strategies for Optimization
Based on the gathered solubility and stability data, specific formulation strategies must be employed to advance (4-Methylphenyl) N-pyridin-3-ylcarbamate into a viable therapeutic:
-
Salt Selection: Given the pKa of the pyridine ring, formulating the API as a hydrochloride or mesylate salt will lock the molecule in its protonated state, bypassing the poor solubility observed at neutral pH[3].
-
pH-Modulated Microenvironments: To prevent alkaline hydrolysis during storage, solid oral dosage forms should be formulated with acidic excipients (e.g., citric acid or tartaric acid) to maintain a microenvironmental pH near 4.5, where the carbamate linkage is most stable.
References
- BLD Pharm Catalog.1993323-74-2 | (4-Methylphenyl) N-pyridin-3-ylcarbamate. Retrieved March 31, 2026.
- PubChem.Pyridine | C5H5N | CID 1049 - Experimental Properties (pKa & Solubility). National Institutes of Health. Retrieved March 31, 2026.
- BenchChem Technical Support.Reducing Carbamates Hydrolysis During Sample Preparation. Retrieved March 31, 2026.
- BenchChem Technical Support.Overcoming Poor Solubility of Pyridine-Based Compounds. Retrieved March 31, 2026.
- Megriche, A., et al.Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. ResearchGate. Retrieved March 31, 2026.
- Ghosh, A. K., et al.Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved March 31, 2026.
Sources
- 1. 1993323-74-2|(4-Methylphenyl) N-pyridin-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Tetrazolium-Based Viability Assays (MTT/XTT) for Profiling Novel Kinase Inhibitors
Introduction and Mechanistic Grounding
The development of novel kinase inhibitors requires robust, high-throughput in vitro screening to determine compound cytotoxicity and cytostatic efficacy. Tetrazolium-based colorimetric assays, specifically MTT and XTT, remain foundational tools in this workflow. However, because kinase inhibitors frequently target signaling pathways intricately linked to cellular metabolism (e.g., PI3K/AKT/mTOR or MAPK/ERK), utilizing these assays requires a rigorous understanding of their biochemical mechanics to avoid critical data misinterpretation.
The Biochemical Causality of Tetrazolium Reduction
Both MTT and XTT assays do not count cells directly; rather, they measure cellular redox potential, which serves as a proxy for cell viability[1]. The core principle relies on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductases in metabolically active cells[2].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): MTT is a positively charged, lipophilic molecule that readily penetrates the plasma membrane and inner mitochondrial membrane[3][4]. Intracellular oxidoreductases reduce the yellow MTT into insoluble, purple formazan crystals that accumulate within the cell and require a secondary solubilization step prior to quantification[3][5].
-
XTT (Sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy6-nitro)benzene sulfonic acid hydrate): Unlike MTT, XTT possesses a net negative charge and is largely excluded from entering the cell[6]. Its reduction occurs at the cell surface via trans-plasma membrane electron transport. This process is highly inefficient on its own and strictly requires an intermediate electron coupling reagent, such as PMS (N-methyl dibenzopyrazine methyl sulfate), to shuttle electrons from intracellular reductants to the extracellular XTT[1][6]. The resulting orange formazan is highly water-soluble, eliminating the need for solubilization[7][8].
Biochemical reduction pathways of MTT and XTT tetrazolium salts.
The Confounding Challenge of Kinase Inhibitors
When screening novel kinase inhibitors, researchers must account for metabolic rewiring . Because tetrazolium reduction reflects the rate of glycolytic NADH production and mitochondrial activity rather than absolute cell number[3], cytostatic kinase inhibitors can artificially skew readouts.
For example, inhibitors targeting the mTOR pathway (e.g., temsirolimus) or MEK1/2 kinases (e.g., U0126) induce adaptive mitochondrial reprogramming that alters the MTT reduction rate independently of actual cell death[9]. Similarly, the Abl kinase inhibitor imatinib (STI571) has been shown to interfere directly with MTT reduction, leading to a severe underestimation of cytotoxicity at specific doses[10].
Expert Insight: To ensure scientific integrity, any initial IC50 data generated via MTT/XTT for a novel kinase inhibitor must be treated as a measure of "metabolic viability." If a compound shows an unexpected biphasic dose-response or apparent hyper-proliferation at low doses, it is imperative to cross-validate with an orthogonal, non-metabolic assay (e.g., ATP-based luminescence or direct cell counting)[3][9].
Experimental workflow and validation logic for assessing kinase inhibitor cytotoxicity.
Self-Validating Experimental Design
A trustworthy protocol is a self-validating system. Your 96-well plate layout must include the following controls to isolate the true pharmacological effect of the kinase inhibitor:
-
Media Blank (Background Control): Media + Assay Reagent (No cells). Corrects for abiotic reduction of the tetrazolium salt by media components (e.g., phenol red or reducing agents like ascorbic acid)[11].
-
Vehicle Control: Cells + Media + Solvent (e.g., 0.1% DMSO) + Assay Reagent. Kinase inhibitors are often highly hydrophobic. The DMSO concentration must be normalized across all wells to rule out solvent toxicity.
-
Compound Interference Control: Media + Highest Dose of Kinase Inhibitor + Assay Reagent (No cells). Some small molecules intrinsically absorb light at 450-570 nm or chemically reduce tetrazolium salts[11].
Table 1: Comparative Selection Guide for Kinase Inhibitor Profiling
| Feature | MTT Assay | XTT Assay |
| Formazan Product | Insoluble (Purple)[2] | Soluble (Orange)[7] |
| Cell Permeability | Permeable[3] | Impermeable (Requires PMS)[6] |
| Workflow | Two-step (Requires solubilization)[3] | One-step (Add-and-read)[1] |
| Readout Wavelength | 570 nm (Reference: 630 nm)[3][5] | 450–500 nm (Reference: 630 nm)[7] |
| Best Used For | Cost-effective, low-throughput screening. | High-throughput, automation-friendly screening[8]. |
| Limitations | Solubilization steps can introduce pipetting errors; toxic to cells[3][4]. | PMS is light-sensitive; reagents must be mixed fresh[1]. |
Step-by-Step Methodologies
Protocol A: MTT Cell Viability Assay
Note: This protocol utilizes SDS-HCl for solubilization, which is preferred over DMSO for suspension cells or when media removal risks aspirating formazan crystals.
Reagent Preparation:
-
Dissolve MTT powder in sterile PBS (pH 7.4) to a stock concentration of 5 mg/mL[12].
-
Filter-sterilize through a 0.2 µm filter. Store in aliquots at -20°C, protected from light[12].
-
Prepare Solubilization Solution: 10% SDS in 0.01 M HCl.
Assay Execution:
-
Seed Cells: Plate cells in a 96-well flat-bottom plate (typically 5×103 to 2×104 cells/well in 100 µL media). Incubate overnight at 37°C, 5% CO₂.
-
Treat: Add kinase inhibitors at desired concentrations. Ensure DMSO concentration remains constant (≤0.1%). Incubate for the target duration (e.g., 24, 48, or 72 hours).
-
Label: Add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final concentration ~0.45 mg/mL)[13].
-
Incubate: Return the plate to the incubator for 2 to 4 hours[13]. Observe periodically; highly metabolically active cells will form visible intracellular purple crystals faster.
-
Solubilize: Add 100 µL of the SDS-HCl Solubilization Solution to each well[13]. Incubate for 4 to 18 hours in a humidified chamber at 37°C to completely dissolve the crystals[1].
-
Measure: Record absorbance at 570 nm using a microplate reader[13].
Protocol B: XTT Cell Viability Assay
Note: The XTT assay is highly sensitive to the degradation of the electron coupling reagent. Always prepare the working solution immediately before use[1].
Reagent Preparation:
-
Thaw the XTT Reagent (typically 1 mg/mL) and the Electron Coupling Reagent (PMS) in a 37°C water bath until clear[7].
-
Working Solution: Mix 5 mL of XTT Reagent with 0.1 mL of Electron Coupling Reagent (50:1 ratio)[7]. Scale as needed; this volume is sufficient for one 96-well plate.
Assay Execution:
-
Seed & Treat: Follow steps 1 and 2 from the MTT protocol above.
-
Label: Add 50 µL of the prepared XTT Working Solution to each well (containing 100 µL of media/treatment)[7].
-
Incubate: Incubate the microplate at 37°C, 5% CO₂ for 2 to 4 hours[1][7]. Because the product is soluble, you can periodically read the plate to determine the optimal dynamic range.
-
Measure: Shake the plate gently to ensure homogenous dye distribution. Read the absorbance at 450 nm (or between 450-500 nm) with a reference wavelength of 630 nm to subtract background cellular debris[1][7].
Data Analysis and Interpretation
Calculate the percentage of cell viability using the background-corrected absorbance values:
% Viability=(OD450/570 (Vehicle Control)−OD450/570 (Blank)OD450/570 (Treated)−OD450/570 (Blank))×100
Plot the % Viability against the log-transformed kinase inhibitor concentration to generate a dose-response curve and derive the IC₅₀ value using non-linear regression analysis (e.g., four-parameter logistic curve). If the maximum inhibition plateaus significantly above 0% viability, the kinase inhibitor may be inducing a cytostatic state rather than a purely cytotoxic one, necessitating orthogonal validation[2].
References
-
MTT assay. Wikipedia. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available at:[Link]
-
XTT Assays vs MTT. Biotech Spain. Available at:[Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at:[Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. PubMed. Available at:[Link]
-
MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES. PMC. Available at:[Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at:[Link]
Sources
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Is Your MTT Assay the Right Choice? [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Probing Carbamate-Induced Apoptosis in Cancer Cells: An Application Guide to Annexin V and Caspase Assays
Introduction: The Therapeutic Promise of Apoptosis Induction by Carbamates
The selective induction of apoptosis, or programmed cell death, in neoplastic cells is a cornerstone of modern cancer therapy. Unlike necrosis, which involves uncontrolled cell lysis and inflammation, apoptosis is a highly regulated process that leads to the safe and efficient removal of damaged or unwanted cells.[1][2] Carbamates, a versatile class of organic compounds, have garnered significant interest in oncology for their potential to trigger this intrinsic suicide program in cancer cells.[3][4] Several carbamate-containing drugs, such as docetaxel, are already in clinical use, primarily functioning by disrupting mitosis.[5] However, emerging research indicates that various carbamate derivatives can also initiate apoptosis through diverse mechanisms, making them a promising area for novel anti-cancer drug development.[6][7][8][9]
This application note provides a comprehensive guide for researchers investigating the pro-apoptotic effects of novel carbamate compounds on cancer cells. We will delve into the core mechanisms of apoptosis, provide detailed, field-proven protocols for two gold-standard apoptosis assays—Annexin V/Propidium Iodide (PI) staining and Caspase activity assays—and offer insights into experimental design, data interpretation, and troubleshooting.
The Cellular Machinery of Apoptosis: A Tale of Two Pathways
Apoptosis is orchestrated by a family of cysteine proteases known as caspases.[1][10] These enzymes exist as inactive zymogens and, upon activation, initiate a proteolytic cascade that culminates in the systematic dismantling of the cell.[1][10] There are two primary pathways leading to caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[10][11] This interaction leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate initiator caspase-8.[10][11]
-
The Intrinsic Pathway: Cellular stress, such as DNA damage or oxidative stress, triggers the intrinsic pathway.[11] This leads to the release of cytochrome c from the mitochondria into the cytosol.[11][12] Cytosolic cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which recruits and activates initiator caspase-9.[11][13]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][14] Studies on carbamate pesticides have shown their ability to induce apoptosis in various cell types, including lymphocytes and natural killer cells, often mediated by the activation of caspases and the release of mitochondrial cytochrome c, indicating an engagement of the intrinsic pathway.[7][12][15][16]
Caption: The Intrinsic and Extrinsic Apoptosis Pathways
Key Apoptosis Markers: Annexin V and Caspases
Annexin V: A Probe for Early Apoptotic Events
One of the earliest and most well-characterized events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] In healthy cells, PS is strictly maintained on the cytosolic side.[18] During apoptosis, this asymmetry is lost, exposing PS on the cell's exterior, which acts as an "eat me" signal for phagocytes.[18]
Annexin V is a cellular protein with a high, calcium-dependent affinity for PS.[19][20][21] By conjugating Annexin V to a fluorophore like FITC, we can specifically label early apoptotic cells for detection by flow cytometry.[19] When used in conjunction with a vital dye such as Propidium Iodide (PI), which can only enter cells with compromised membrane integrity, we can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[22]
Caspases: The Executioners of Apoptosis
As the central executioners of apoptosis, detecting caspase activation provides direct evidence of the engagement of the apoptotic machinery. Caspase activity assays typically employ a substrate containing a specific caspase recognition sequence linked to a reporter molecule (a chromophore or fluorophore). When the active caspase cleaves the substrate, the reporter is released, and the resulting signal can be quantified. For instance, a common substrate for the executioner caspases-3 and -7 is the tetrapeptide sequence DEVD.[23][24]
Experimental Design and Considerations
A well-designed experiment is crucial for obtaining reliable and reproducible data. When investigating the pro-apoptotic effects of carbamate compounds, consider the following:
-
Cell Line Selection: Choose cancer cell lines relevant to the intended therapeutic area. It's also advisable to include a non-cancerous cell line as a control to assess for selective toxicity.
-
Carbamate Concentration and Incubation Time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of carbamate treatment that induces apoptosis without causing widespread necrosis.
-
Controls: Always include the following controls in your experiments:
-
Untreated (Negative) Control: Cells cultured in media with the vehicle (e.g., DMSO) used to dissolve the carbamate compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to validate the assay.
-
Single-Stain Controls (for Flow Cytometry): Cells stained with only Annexin V-FITC and cells stained with only PI to set up proper compensation and gates.[22][25]
-
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tert-Butylcarbamate-containing histone deacetylase inhibitors: apoptosis induction, cytodifferentiation, and antiproliferative activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Caspase - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. abeomics.com [abeomics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
- 17. sites.rutgers.edu [sites.rutgers.edu]
- 18. letstalkacademy.com [letstalkacademy.com]
- 19. Annexin V | AAT Bioquest [aatbio.com]
- 20. Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Annexin V interaction with phosphatidylserine-containing vesicles at low and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. promega.com [promega.com]
- 24. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 25. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing the Synthesis of Pyridin-3-ylcarbamates
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing heteroaryl carbamates—specifically pyridin-3-ylcarbamates—presents unique regiochemical and conversion challenges.
This guide is engineered to provide you with a mechanistic understanding of these challenges, a self-validating standard operating procedure (SOP), and a targeted troubleshooting matrix to ensure high-yielding, reproducible syntheses.
Mechanistic Insight: The Regioselectivity Challenge
The fundamental challenge in reacting 3-aminopyridine with chloroformates or di-tert-butyl dicarbonate ( Boc2O ) lies in the competing nucleophilicity of the two nitrogen atoms.
Unlike typical aliphatic amines, the lone pair on the exocyclic amine of 3-aminopyridine is delocalized into the electron-deficient pyridine ring. This delocalization significantly reduces its nucleophilicity. Conversely, the endocyclic pyridine nitrogen remains basic (pKa ~5.2) and highly nucleophilic. If a weak base (like Triethylamine or Diisopropylethylamine) is used, the electrophile will preferentially attack the pyridine nitrogen, forming an unstable, highly polar N -acylpyridinium salt.
The Causality of Base Selection: To invert this reactivity, we must use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS, pKa ~26). NaHMDS quantitatively deprotonates the exocyclic amine to form a highly nucleophilic amide anion. This forces the reaction pathway exclusively toward the desired exocyclic attack, bypassing the pyridine nitrogen entirely.
Fig 1: Mechanistic pathways illustrating base-dependent regioselectivity in carbamate synthesis.
Standard Operating Procedure (SOP)
The following protocol utilizes NaHMDS to pre-form the amide anion, ensuring complete regiocontrol and preventing the formation of N -acylpyridinium species[1][2]. This system is self-validating: a color change (typically to a deep orange/red anion) confirms deprotonation before the electrophile is introduced.
Materials Required:
-
Substrate: 3-Aminopyridine (1.0 eq)
-
Base: NaHMDS (1.0 M in THF, 2.1 eq)
-
Electrophile: Boc2O or Alkyl Chloroformate (1.05 - 1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with Argon or Nitrogen.
-
Dissolution: Dissolve 3-aminopyridine (1.0 eq) in anhydrous THF (approx. 0.5 M concentration).
-
Cooling: Submerge the flask in an ice/salt bath to bring the internal temperature to between -15 °C and 0 °C. Causality: Low temperatures prevent the highly reactive amide anion from degrading the solvent or undergoing undesired side reactions.
-
Deprotonation: Slowly add NaHMDS (2.1 eq) dropwise over 15–30 minutes. Stir the mixture for an additional 15–40 minutes at 0 °C. The solution will typically turn a deep, clear color indicating anion formation.
-
Electrophilic Addition: Dissolve the electrophile (1.05 - 1.1 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Validation & Monitoring: Stir for 15–30 minutes. Monitor the reaction via LC-MS or TLC. The conversion should be rapid and nearly quantitative.
-
Quench: Once complete, quench the reaction strictly at 0 °C by adding saturated aqueous NH4Cl . Causality: A mild, buffered quench prevents the hydrolysis of the newly formed carbamate, which can occur if strong aqueous acids are used.
-
Isolation: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically 30% EtOAc in Dichloromethane or Hexanes).
Fig 2: Standard operating procedure for the NaHMDS-mediated synthesis of pyridin-3-ylcarbamates.
Troubleshooting & FAQs
Q: I am using Triethylamine (TEA) and Dichloromethane (DCM), but my yields are <30% and I observe a highly polar baseline spot on my TLC. What is happening? A: You are observing the classic failure mode of this reaction. TEA is not strong enough to deprotonate the exocyclic amine. Consequently, the electrophile attacks the more nucleophilic pyridine nitrogen, forming an N -acylpyridinium salt (the highly polar baseline spot). This salt is unstable and often hydrolyzes during workup, returning starting material and lowering your yield. Switch to the NaHMDS/THF protocol to pre-form the exocyclic amide anion.
Q: My LC-MS shows a significant M+ mass corresponding to the bis-carbamate (e.g., di-Boc) impurity. How do I prevent over-acylation? A: The amide proton of the mono-carbamate product is highly acidic and can be easily deprotonated by the excess NaHMDS in your system, forming an anion that reacts with any remaining electrophile. To prevent this:
-
Strict Stoichiometry: Do not exceed 1.1 equivalents of your electrophile.
-
Order of Addition: Ensure the electrophile is added to the pre-formed anion slowly.
-
Reaction Time: Quench the reaction immediately after LC-MS indicates the consumption of the starting material (usually within 30 minutes).
Q: The reaction stalls at 50% conversion even after adding excess NaHMDS and electrophile. Why? A: This is almost always a moisture issue. NaHMDS is highly sensitive to water. If your THF is not strictly anhydrous, or if your 3-aminopyridine is hygroscopic and contains water, the NaHMDS will be quenched to form hexamethyldisilazane (HMDS) and NaOH. NaOH is insufficient to deprotonate the amine, halting the reaction. Ensure all reagents are rigorously dried and handled under an inert atmosphere.
Condition Optimization Matrix
To aid in your experimental design, the following table summarizes the quantitative outcomes of various base/solvent combinations when synthesizing pyridin-3-ylcarbamates.
| Base System | Solvent | Temp (°C) | Equivalents (Base) | Primary Mechanistic Outcome | Expected Yield (%) |
| NaHMDS | THF | -15 to 0 | 2.1 | Clean exocyclic deprotonation; high regioselectivity. | 85 - 95% |
| LiHMDS | THF | -78 to 0 | 2.1 | Clean exocyclic deprotonation; slightly slower kinetics. | 80 - 90% |
| NaH | DMF | 0 to 25 | 1.2 | Sluggish deprotonation; competing side reactions. | 40 - 50% |
| TEA / DIPEA | DCM | 0 to 25 | 1.5 - 3.0 | Direct attack; massive N -acylpyridinium formation. | < 30% |
| Pyridine | DCM | 25 | Solvent | Reagent consumption; no desired product formed. | < 5% |
References
- Google Patents (WO2024163691A1).Cyclic peptides for inhibiting tnf receptor 1 activity (Details on NaHMDS/Boc2O amidation protocols).
Sources
Addressing off-target effects of novel kinase inhibitors in cell-based assays
Managing Off-Target Effects in Cell-Based Assays
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected cellular phenotypes when testing novel kinase inhibitors. Because most kinase inhibitors target the highly conserved ATP-binding pocket, achieving absolute selectivity across the >500 human kinases is a formidable challenge[1]. When your cell-based assay yields paradoxical activation, excessive toxicity, or discordant downstream signaling, off-target engagement is the primary suspect.
This guide provides a diagnostic framework, quantitative benchmarks, and self-validating protocols to help you definitively separate on-target efficacy from off-target noise.
Diagnostic Workflow for Phenotypic Discrepancies
When an unexpected phenotype arises, a systematic triage process prevents wasted resources. The following workflow outlines the logical progression from initial observation to mechanistic confirmation.
Diagnostic workflow for isolating off-target effects of kinase inhibitors in cell assays.
Frequently Asked Questions (FAQs)
Q1: My novel inhibitor causes cell death, but the target kinase is not known to be essential for survival. How do I interpret this?
A: This is a classic hallmark of off-target toxicity. Many kinase inhibitors, especially in early development, inadvertently bind to kinases critical for cell cycle progression or survival, such as CDKs (Cyclin-Dependent Kinases) or Aurora kinases[2]. Because the ATP-binding pocket is structurally conserved, high concentrations of your compound will thermodynamically favor binding to these lower-affinity off-targets.
Causality Check: You must compare your cellular IC50 for the intended target against the concentration at which toxicity occurs. If toxicity manifests at concentrations exceeding the biochemical IC50 by 10- to 100-fold, the effect is almost certainly off-target[3].
Q2: How can I definitively prove that my inhibitor is engaging the intended target inside the cell, rather than just causing a non-specific artifact?
A: Biochemical assays cannot account for cellular permeability, competitive intracellular ATP concentrations (which are typically in the millimolar range), or subcellular compartmentalization. To prove direct target engagement in live cells, we recommend the Cellular Thermal Shift Assay (CETSA) [4].
CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm ). By applying a heat gradient to intact cells, you can quantify this stabilization, creating a self-validating system: if the compound hits the target, the target protein resists heat-induced aggregation compared to the vehicle control[5].
Quantitative Selectivity Thresholds
To guide your assay optimization, refer to the following benchmark parameters for distinguishing on-target vs. off-target activity in cellular assays.
| Parameter | On-Target Indicator | Off-Target Indicator | Mechanistic Rationale |
| Cellular vs. Biochemical IC50 | 1x to 10x shift | >50x shift | Intracellular ATP competition causes a natural right-shift; extreme shifts suggest off-target driven phenotypes[1]. |
| CETSA Thermal Shift ( ΔTm ) | >2∘C stabilization | <0.5∘C or destabilization | Direct orthosteric binding robustly stabilizes the kinase domain against thermal denaturation[5]. |
| Kinome Panel Gini Coefficient | >0.6 (High Selectivity) | <0.3 (Promiscuous) | A higher Gini score across a kinome profiling panel indicates the inhibitor binds very few kinases[1]. |
| Rescue Assay Viability | Phenotype reversed | Phenotype persists | Expressing an inhibitor-resistant gatekeeper mutant should rescue on-target effects. Failure to rescue proves off-target toxicity[6]. |
Step-by-Step Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol is designed as a self-validating system. The inclusion of a vehicle control establishes the baseline melting curve, while the dose-response ensures the thermal shift is concentration-dependent, ruling out random assay fluctuations.
Materials Required:
-
Target-expressing cell line (e.g., K-562, A431)
-
Thermal cycler with gradient capabilities
-
Lysis buffer (Non-denaturing, supplemented with protease/phosphatase inhibitors)
-
Reagents for Western Blot or Simple Western (Capillary Electrophoresis)
Step 1: Compound Incubation (Target Engagement)
-
Seed cells to achieve ~80% confluency.
-
Treat cells with the kinase inhibitor at empirically determined concentrations (e.g., 0.1μM , 1μM , 10μM ) and a DMSO vehicle control.
-
Incubate for 1-2 hours at 37∘C . Rationale: This allows sufficient time for cell penetration and equilibrium binding without triggering downstream transcriptional changes or apoptosis.
Step 2: Thermal Challenge
-
Harvest cells, wash with cold PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension equally into PCR tubes ( 50μL per tube).
-
Subject the tubes to a temperature gradient (e.g., 40∘C to 65∘C ) for exactly 3 minutes using a thermal cycler.
-
Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Rationale: The brief heat shock denatures unbound proteins, while the rapid cooling prevents spontaneous refolding.
Step 3: Lysis and Separation
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37∘C water bath).
-
Centrifuge at 20,000×g for 20 minutes at 4∘C .
-
Carefully extract the supernatant. Rationale: Denatured proteins aggregate and pellet during centrifugation. The supernatant contains only the soluble, properly folded target protein.
Step 4: Detection and Analysis
-
Quantify the remaining soluble target kinase in the supernatant via Western blot.
-
Plot the band intensity against temperature to generate a melting curve. Calculate the ΔTm between the DMSO control and the inhibitor-treated samples.
Managing Pathway Crosstalk and Toxicity
When an inhibitor lacks selectivity, it can simultaneously suppress the intended pathway and inadvertently inhibit orthogonal survival pathways, leading to confounding data.
Bifurcation of cellular signaling caused by dose-dependent off-target kinase engagement.
Q3: How do I perform a rescue experiment to validate my findings?
A: The gold standard for proving that a phenotype is strictly on-target is the genetic rescue experiment[6].
-
Identify the Gatekeeper: Analyze the crystal structure of your target kinase and identify the "gatekeeper" amino acid residue in the ATP-binding pocket.
-
Mutagenesis: Use CRISPR/Cas9 to introduce a point mutation at this gatekeeper residue (e.g., Threonine to Methionine) that sterically hinders your inhibitor from binding, without destroying the kinase's basal catalytic activity.
-
Assay Execution: Treat both wild-type and mutant cells with your inhibitor.
-
Interpretation: If the mutant cells are completely resistant to the inhibitor's phenotypic effects, the phenotype is on-target. If the mutant cells still die or exhibit the phenotype at high concentrations, you have definitively proven the existence of off-target toxicity.
References
- Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH) / PMC.
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry - ACS Publications.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health (NIH) / PMC.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
Sources
Strategies for reducing cytotoxicity of experimental compounds in normal cell lines
Welcome to the Technical Support Center for Cytotoxicity Optimization. As drug development professionals, you are well aware that achieving a wide Therapeutic Index (TI) is one of the most significant hurdles in preclinical development. This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and mitigate the cytotoxicity of experimental compounds in normal cell lines.
Section 1: Diagnostic FAQs – Identifying the Root Cause
Q: My lead compound is showing high cytotoxicity in normal cell lines (e.g., HEK293, CHO). How do I determine if this is on-target or off-target? A: The first step is to establish causality. If your target is ubiquitously expressed in normal cell lines, the toxicity may be a mechanism-based (on-target) consequence of target inhibition. To differentiate:
-
Target Expression Profiling: Verify the expression levels of your target in the normal cell lines using Western blot or qPCR.
-
Orthogonal Tool Compounds: Test a structurally distinct, well-characterized inhibitor of the same target. If the orthogonal compound does not induce cytotoxicity, your lead's toxicity is likely off-target (chemotype-specific).
-
Inactive Enantiomer Control: If applicable, test the inactive enantiomer of your lead. If it exhibits the same level of cytotoxicity, the effect is entirely off-target and driven by the physicochemical properties of the scaffold.
Q: What physicochemical properties most commonly drive non-specific cytotoxicity, and how can I optimize them? A: High lipophilicity is the primary driver of non-specific cytotoxicity. Highly lipophilic compounds partition into lipid bilayers (causing phospholipidosis) and bind promiscuously to the hydrophobic pockets of off-target proteins (e.g., hERG, diverse kinases).
To mitigate this, medicinal chemists employ the "3/75 rule" for basic molecules, which states that maintaining a LogP < 3 and a Topological Polar Surface Area (TPSA) > 75 Ų significantly reduces the odds of in vivo toxicity [3]. However, simply reducing lipophilicity often sacrifices target binding affinity. Therefore, optimization should focus on Lipophilic Efficiency (LipE = pIC50 - LogP) , ensuring that potency gains are driven by specific polar interactions (e.g., hydrogen bonds) rather than non-specific hydrophobic bulk [5].
Section 2: Troubleshooting Guide – Structural Optimization
Q: We identified a "structural alert" in our lead scaffold. Does this guarantee cytotoxicity, and how should we proceed? A: No, the presence of a structural alert (e.g., anilines, thiophenes, furans) does not guarantee toxicity, but it significantly elevates the risk. These moieties are prone to cytochrome P450 (CYP)-mediated bioactivation, forming electrophilic reactive metabolites (RMs) such as epoxides or quinone imines [1].
These RMs act as Michael acceptors, covalently binding to nucleophilic residues (like cysteine or lysine) on cellular proteins. This covalent modification can trigger mitochondrial dysfunction, cellular stress, or immune-mediated idiosyncratic adverse drug reactions (IADRs) [2]. Toxicity manifests only when the rate of RM formation exceeds the cell's endogenous detoxification capacity (primarily via glutathione [GSH] trapping).
Actionable Step: Perform a GSH trapping assay (see Protocol 2). If RM adducts are detected, utilize bioisosteric replacement (e.g., replacing a furan with an oxazole, or adding electron-withdrawing groups like fluorine to deactivate the aromatic ring toward oxidation).
Mechanism of reactive metabolite-induced cytotoxicity via CYP450 bioactivation.
Section 3: Troubleshooting Guide – Delivery & Formulation
Q: Our compound exhibits unavoidable on-target toxicity in normal cells. How can we widen the therapeutic index (TI)? A: When the target is essential for normal cell survival, systemic inhibition will inherently cause cytotoxicity, resulting in a narrow Therapeutic Index (TI) [4]. In these cases, structural optimization of the small molecule is insufficient. You must shift to a targeted delivery strategy:
-
Antibody-Drug Conjugates (ADCs): Conjugate your cytotoxic payload to an antibody targeting a tissue-specific or tumor-specific antigen. The payload remains inert systemically and is only released upon endocytosis and lysosomal cleavage within the target cell.
-
PROTACs (Proteolysis Targeting Chimeras): Convert your inhibitor into a degrader. PROTACs operate via event-driven pharmacology, meaning they act catalytically. This allows for significantly lower dosing, and tissue specificity can be engineered by recruiting E3 ligases that are preferentially expressed in the target tissue.
Decision tree workflow for diagnosing and resolving cytotoxicity in drug discovery.
Section 4: Quantitative Data & Benchmarks
Table 1: Physicochemical Benchmarks for Cytotoxicity Mitigation
| Parameter | High-Risk Zone | Optimal Target Zone | Mechanistic Rationale |
| Lipophilicity (LogP/LogD) | > 3.0 | < 3.0 | High LogP drives promiscuous off-target binding and membrane disruption (phospholipidosis). |
| Topological Polar Surface Area (TPSA) | < 75 Ų | > 75 Ų | Low TPSA combined with basicity increases the odds of in vivo toxicity. |
| Lipophilic Efficiency (LipE) | < 3.0 | > 5.0 | Normalizes potency against lipophilicity; ensures binding is driven by specific polar interactions. |
Table 2: Common Structural Alerts and Bioisosteric Replacements
| Structural Alert | Bioactivation Pathway | Cytotoxic Consequence | Recommended Bioisosteric Replacement |
| Aniline | Oxidation to reactive quinone imine | Covalent binding to cellular proteins, GSH depletion | Pyridine, Pyrimidine, or add electron-withdrawing groups (e.g., -CF3) to deactivate the ring. |
| Furan | Epoxidation or ring-opening to enedial | Hepatotoxicity, idiosyncratic adverse drug reactions | Oxazole, Thiazole, or Tetrahydrofuran (if aromaticity is not strictly required). |
| Thiophene | S-oxidation to reactive sulfoxide/epoxide | Electrophilic attack on nucleophilic amino acids | Phenyl ring, Isothiazole, or block the metabolically soft alpha-position with a methyl/halogen. |
Section 5: Experimental Workflows & Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The inclusion of rigorous controls ensures that a negative result is due to the compound's safety, not an assay failure.
Protocol 1: In Vitro Therapeutic Index (TI) Profiling
Objective: Calculate the ratio of the cytotoxic concentration (CC50) in normal cells to the efficacious concentration (IC50) in target cells.
-
Cell Seeding: Seed target-positive disease cells and target-negative normal cells (e.g., HEK293) in separate 384-well plates at 2,000 cells/well. Incubate overnight at 37°C.
-
Compound Dosing: Perform a 10-point, 3-fold serial dilution of the test compound.
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO) for baseline viability, and a positive control (10 µM Staurosporine) to validate maximum apoptotic cell death.
-
-
Incubation: Incubate for 72 hours.
-
Readout: Add CellTiter-Glo® reagent (ATP-dependent luminescence) at a 1:1 volume ratio. Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.
-
Analysis: Plot dose-response curves to calculate IC50 and CC50. TI = CC50 / IC50 . A TI > 10 is generally required to advance a lead compound.
Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites
Objective: Identify if structural alerts are forming electrophilic RMs via CYP450 bioactivation.
-
Reaction Mixture: Combine 10 µM test compound, 1 mg/mL Human Liver Microsomes (HLMs), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Self-Validating Control: Run Acetaminophen (APAP) in parallel. APAP reliably forms the reactive NAPQI metabolite, which forms a known GSH adduct, validating the HLM activity.
-
-
Initiation: Add 1 mM NADPH to initiate CYP450-mediated oxidation. Incubate at 37°C for 60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS) scanning for neutral loss of 129 Da (characteristic of GSH adducts) or specific mass shifts (+307 Da for direct GSH conjugation).
Section 6: References
1.1 - PubMed 2.2 - ACS Publications 3. 3 - PMC 4. 4 - NIH 5.5 - Journal of Medicinal Chemistry
Sources
- 1. Structural alerts, reactive metabolites, and protein covalent binding: how reliable are these attributes as predictors of drug toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Managing diastereomer separation in substituted pyridine synthesis
Welcome to the Technical Support Center for Diastereomer Separation in Substituted Pyridine Synthesis . Substituted pyridines are ubiquitous pharmacophores in modern drug discovery. However, the introduction of stereocenters adjacent to or within the pyridine framework often yields complex diastereomeric mixtures. Separating these diastereomers is a critical bottleneck due to their nearly identical physical properties and the basic nature of the pyridine nitrogen.
This guide provides field-proven troubleshooting strategies, focusing on advanced Supercritical Fluid Chromatography (SFC) techniques and synthetic interventions to help you achieve baseline resolution.
Separation Workflow Overview
Workflow for separating substituted pyridine diastereomers via SFC.
Section 1: Analytical Screening & Method Development (FAQs)
Q1: Why do my substituted pyridine diastereomers co-elute on standard C18 HPLC columns, and what is the preferred alternative? A1: Substituted pyridines possess a basic nitrogen lone pair that interacts strongly with residual, unendcapped silanols on standard reversed-phase C18 columns. This secondary interaction leads to severe peak tailing and co-elution. Furthermore, diastereomers often have nearly identical hydrodynamic radii and lipophilicity, making standard hydrophobic partitioning ineffective[1].
The Solution: Supercritical Fluid Chromatography (SFC) is the preferred alternative. SFC utilizes supercritical CO₂, which has a viscosity 10- to 100-fold lower than traditional HPLC solvents[2]. This low viscosity allows for higher flow rates, rapid equilibration, and enhanced mass transfer. For basic pyridines, specialized achiral stationary phases like Ethyl Pyridine or Naphthyl provide orthogonal π-π interactions and intrinsic base deactivation, significantly improving stereochemical selectivity[3].
Q2: Should I use a chiral or achiral stationary phase for diastereomer separation? A2: While diastereomers are technically achiral separations (since they possess different physical properties), chiral stationary phases (CSPs) like Chiralpak AD (amylose-based) often exhibit superior stereochemical recognition due to their highly ordered, helical polymer structures[4]. However, achiral SFC columns are generally more robust, possess higher loading capacities, and are more cost-effective for preparative scale-up[5].
Best Practice: Always screen a hybrid library. Start with high-capacity achiral phases (Naphthyl, Ethyl Pyridine) and fall back on CSPs if achiral screening fails to yield a resolution ( Rs ) > 1.2[3][6].
Table 1: SFC Stationary Phase Selection for Pyridine Diastereomers
| Stationary Phase | Category | Primary Interaction Mechanism | Best Use Case for Pyridines |
| Ethyl Pyridine | Achiral | Hydrogen bonding, dipole-dipole | Retention and rapid separation of basic amines without basic additives[3][6]. |
| Naphthyl | Achiral | Strong π-π interactions, shape selectivity | Rigid structure enables high shape selectivity for closely related diastereomers[3][6]. |
| Cyano / Diol | Achiral | Dipole interactions, H-bonding | Orthogonal screening; good for highly polar substituted pyridines[3]. |
| Chiralpak AD/OD | Chiral | Steric fit, H-bonding within chiral grooves | Complex diastereomers failing achiral screening; high enantiomeric/diastereomeric resolution[4]. |
Section 2: Preparative Scale-Up & Troubleshooting
Issue: I achieved baseline resolution ( Rs = 1.8) on the analytical SFC, but when I scale up to preparative SFC, the peaks merge and resolution is lost.
Root Cause Analysis: This is a classic symptom of the "strong solvent effect" or column volume overload. In preparative SFC, samples are often dissolved in strong organic solvents (like DMSO or DMF) to maximize concentration. When a large injection volume of this strong solvent enters the column, it disrupts the supercritical fluid partitioning. The analytes travel rapidly down the column dissolved in the injection plug before the solvent dissipates into the CO₂ stream, leading to severe band broadening and merged peaks[7].
Resolution Strategy:
-
Solvent Matching: Dissolve the sample in a solvent mixture that closely mimics the mobile phase co-solvent. If using 20% methanol in CO₂, dissolve the sample in methanol[7].
-
Column Coupling: Leverage the low viscosity of CO₂ by coupling two preparative columns in tandem (e.g., two 150 mm columns to make a 300 mm bed). This increases the theoretical plate count and retention time proportionally without causing prohibitive backpressure[2][8].
Protocol: Step-by-Step Preparative SFC Method Scale-Up (Self-Validating System)
-
Analytical Validation: Confirm analytical resolution ( Rs ) is ≥ 1.5. If Rs < 1.5, return to method optimization (adjust temperature or co-solvent gradient).
-
Loading Study (Empirical Determination):
-
Perform a series of injections on the analytical column with increasing injection volumes (e.g., 5 µL, 10 µL, 20 µL, 50 µL).
-
Identify the "breakthrough point" where the valley between the diastereomer peaks rises above 10% of the peak height.
-
-
Scale-Up Calculation: Multiply the optimal analytical injection volume by the scale-up factor (Ratio of the cross-sectional areas of the preparative vs. analytical columns: rprep2/ranal2 ).
-
Stacked Injection Setup: Program the preparative SFC to perform stacked injections. Calculate the cycle time so that the next injection occurs exactly as the last peak of the previous injection elutes, maximizing throughput.
-
Fraction Validation (Quality Control): Re-inject an aliquot of the first collected fraction back onto the analytical SFC. The system validates itself if the resulting chromatogram shows a single peak with a diastereomeric excess (de) > 98%.
Section 3: Synthetic Control & Derivatization (Troubleshooting)
Issue: Chromatographic separation is completely failing ( Rs < 0.5) across all SFC and HPLC screens. How can I modify the synthesis to facilitate separation?
Root Cause Analysis: The diastereomers may be too structurally similar (e.g., epimers at a remote, flexible position from the rigid pyridine ring) to exhibit different binding affinities on any stationary phase.
Resolution Strategy: If chromatography fails, you must alter the physical properties of the molecules prior to separation.
Troubleshooting pathways for resolving inseparable pyridine diastereomers.
-
Classical Resolution via Diastereomeric Salts: Because pyridines are basic, you can react the nitrogen with an enantiopure acidic reagent (e.g., (+)-tartaric acid or camphorsulfonic acid) to form a mixture of diastereomeric salts. These salts often have drastically different crystal lattice energies and solubilities, allowing them to be separated by simple fractional crystallization[9]. After separation, the pure diastereomer is recovered by extraction with a mild aqueous base.
-
Kinetic Resolution: If the synthesis involves an esterification or acylation of a pyridine-adjacent alcohol, employ a chiral reagent. Because diastereomeric transition states have different activation energies, one diastereomer will react significantly faster than the other, achieving a kinetic resolution that allows you to separate the reacted product from the unreacted starting material[9].
References
-
Supplemental Topics - MSU chemistry: Diastereomer Separation. Michigan State University.[Link]
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed (NIH).[Link]
-
Enantiomeric and Diastereomeric Separations of Pyrethroids Using UPC2. LabRulez LCMS (Waters Corporation).[Link]
-
Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation.[Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. HPLC.eu.[Link]
-
Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography. LCGC International.[Link]
-
SELECTING THE RIGHT SFC COLUMN. Shimadzu.[Link]
-
Frequently Asked Questions. Daicel Chiral Technologies.[Link]
-
Supercritical Fluid Chromatography. Analytical Chemistry (ACS Publications).[Link]
Sources
- 1. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hplc.eu [hplc.eu]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. chiraltech.com [chiraltech.com]
- 8. waters.com [waters.com]
- 9. Supplemental Topics [www2.chemistry.msu.edu]
Navigating the Challenges of Carbamate Stability in DMSO Stock Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling carbamate-containing compounds. Carbamates are a vital structural motif in numerous drug candidates and chemical probes. However, their stability in dimethyl sulfoxide (DMSO), the workhorse solvent of drug discovery, can be a significant source of experimental variability and misleading results. This guide provides an in-depth exploration of the causes of carbamate instability in DMSO stock solutions and offers practical, field-proven strategies to ensure the integrity of your valuable compounds.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"
This section addresses the fundamental questions surrounding carbamate stability, moving beyond simple instructions to explain the underlying chemical principles.
Q1: I thought DMSO was an inert solvent. Why are my carbamate compounds degrading in it?
A1: While DMSO is an excellent and versatile solvent, it is not entirely inert.[1] The instability of carbamates in DMSO arises from a combination of factors related to the solvent itself and the inherent reactivity of the carbamate functional group. The primary degradation pathways include:
-
Hydrolysis from Residual Water: Commercial DMSO is hygroscopic and readily absorbs atmospheric moisture. This residual water can facilitate the hydrolysis of the carbamate's ester linkage, especially if the solution is not handled under anhydrous conditions. This process can be catalyzed by acidic or basic impurities.
-
Reaction with DMSO Impurities and Degradation Products: The purity of your DMSO is critical.[1] Lower-purity grades may contain acidic or basic impurities that can catalyze carbamate degradation. Furthermore, DMSO itself can decompose, particularly when exposed to heat, light, or strong acids/bases, forming reactive species like formaldehyde or methanesulfenic acid.[2][3] These byproducts can potentially react with the carbamate moiety.
-
Autocatalytic Decomposition: In some cases, the degradation products of the carbamate itself can alter the pH of the solution, creating a microenvironment that accelerates the degradation of the remaining compound.
Q2: Are all carbamate compounds equally unstable in DMSO?
A2: No, the stability of a carbamate is highly dependent on its chemical structure. Key structural features influencing stability include:
-
Substitution on the Nitrogen Atom: N,N-disubstituted carbamates are generally more stable than N-monosubstituted or unsubstituted carbamates. The presence of two substituents on the nitrogen atom can sterically hinder the approach of a nucleophile (like water) to the carbonyl carbon and can also electronically stabilize the carbamate bond.
-
The Nature of the "O"-Substituent (Leaving Group): Carbamates derived from electron-deficient phenols (aryl carbamates) tend to be more susceptible to hydrolysis than those derived from simple alcohols (alkyl carbamates). The electron-withdrawing nature of the aryl group makes the corresponding phenoxide a better leaving group.
Q3: How does temperature affect the stability of carbamates in DMSO?
A3: As with most chemical reactions, temperature plays a significant role. Higher temperatures accelerate the rate of degradation.[4] Storing carbamate stock solutions at room temperature can lead to significant compound loss over time, with one study on a diverse set of compounds showing that only 52% could be detected after one year of storage at ambient temperature.[4][5] Conversely, storing solutions at reduced temperatures (-20°C or -80°C) dramatically slows down these degradation processes.[6][7]
Q4: I've heard that adding a small amount of weak acid can help. How does this work?
A4: This is a plausible strategy based on fundamental chemical principles, although direct studies on carbamates in DMSO for research applications are not extensively published. The rationale is that many carbamate degradation pathways, particularly hydrolysis, are accelerated under basic conditions. By adding a very small amount of a weak, non-reactive acid (e.g., a final concentration of 0.1% acetic or phosphoric acid), you can ensure the solution remains slightly acidic, thereby suppressing base-catalyzed hydrolysis. This approach has been patented for stabilizing carbamate esters in industrial applications.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to identifying and resolving common issues encountered with carbamate stock solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution upon storage (especially at low temperatures). | The compound's solubility limit in DMSO has been exceeded at the storage temperature. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[8] 2. If precipitation persists, consider preparing a slightly more dilute stock solution. 3. Ensure you are using high-purity, anhydrous DMSO, as water can sometimes reduce the solubility of organic compounds. |
| Loss of biological activity or inconsistent results in assays over time. | The carbamate compound is degrading in the stock solution. | 1. Review your storage conditions. Ensure aliquots are stored at -80°C and protected from light.[6] 2. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.[7] 3. Verify the purity and water content of your DMSO. Switch to a higher grade (anhydrous, >99.9%) if necessary.[1] 4. Perform a stability study on your specific compound (see Protocol 2). |
| The stock solution appears discolored. | This could indicate degradation of the compound or a reaction with impurities in the DMSO. | 1. Discard the stock solution. 2. Prepare a fresh stock solution using a new batch of high-purity, anhydrous DMSO and a fresh vial of the solid compound.[1] 3. Store the new stock solution under optimal conditions (aliquoted, -80°C, protected from light). |
| Difficulty dissolving the carbamate powder in DMSO. | The compound may have low intrinsic solubility, or you may be trying to prepare too concentrated a solution. | 1. Gently warm the mixture in a water bath (not exceeding 37°C) and vortex or sonicate to aid dissolution.[6][8] 2. Consult the supplier's datasheet for solubility information. 3. If a high concentration is not essential, prepare a more dilute stock solution. |
Visualizing the Troubleshooting Logic
Caption: Troubleshooting logic for carbamate instability.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for preparing stable stock solutions and assessing their stability.
Protocol 1: Best Practices for Preparing Carbamate Stock Solutions in DMSO
Objective: To prepare a high-concentration stock solution of a carbamate compound in DMSO while minimizing the risk of degradation.
Materials:
-
Carbamate compound (solid powder)
-
High-purity, anhydrous DMSO (≥99.9%, <0.1% water)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene tubes with secure caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-calculation: Determine the mass of the carbamate powder and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing the Compound: In a well-ventilated fume hood, accurately weigh the calculated mass of the carbamate powder directly into a sterile, labeled vial.
-
Adding the Solvent: Using a calibrated micropipette, add the precise volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes.[8] If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.[6][8] Always allow the solution to return to room temperature before final volume adjustments or storage.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes.[7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (several months to years).[6][7] Ensure the vials are tightly sealed to prevent moisture ingress.
Visualizing the Stock Preparation Workflow
Caption: Workflow for preparing a stock solution in DMSO.
Protocol 2: Assessing the Stability of a Carbamate in DMSO via HPLC-MS
Objective: To quantitatively assess the stability of a carbamate compound in a DMSO stock solution under specific storage conditions.
Materials:
-
Freshly prepared, high-concentration stock solution of the carbamate in anhydrous DMSO (from Protocol 1)
-
HPLC-MS system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
Methanol (for dilution)
Procedure:
-
Time-Zero (T0) Analysis:
-
Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC-MS analysis (e.g., 1 µM) using a mixture of acetonitrile and water.
-
Inject the diluted sample and acquire the chromatogram and mass spectrum.
-
Record the peak area of the parent compound. This will serve as your 100% reference point.
-
-
Incubation:
-
Store the remaining aliquots of the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Dilute and analyze by HPLC-MS using the exact same method as the T0 analysis.
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining carbamate compound using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
-
Plot the % remaining against time to visualize the degradation kinetics. Look for the appearance of new peaks in the chromatogram, which may correspond to degradation products.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Impact of DMSO Purity on Chemical Synthesis Outcomes. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
-
Anonymous. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. [Link]
-
Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Anonymous. (2026, February 9). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. [Link]
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, M. P., Melloni, M., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
GlaxoSmithKline. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. [Link]
-
Wang, H., & Pu, Y. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]
-
Smith, I. C., Hoke, T. L., & Teat, S. J. (2019). Acid-Catalyzed Reactions Activate DMSO as a Reagent in Perovskite Precursor Inks. Chemistry of Materials, 31(6). [Link]
-
He, H., Zhang, J., & Li, W. (2020). Carbamation of Starch with Amine Using Dimethyl Carbonate as Coupling Agent. ACS Omega, 5(3), 1568-1575. [Link]
-
Lackinger, M., & Böhmdorfer, S. (2007). Studies on DMSO-containing carbanilation mixtures: Chemistry, oxidations and cellulose integrity. ResearchGate. [Link]
-
Ye, Y., & Gao, J. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Organic Process Research & Development, 16(4), 633-639. [Link]
-
Anonymous. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. [Link]
-
Anonymous. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. [Link]
-
Anonymous. (n.d.). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
-
Anonymous. (2025, October 17). Acidic dimethyl sulfoxide: A solvent system for the fast dissolution of pectin derivatives suitable for subsequent modification. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cryopreservation of Cells Treated with Experimental Carbamates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the cryopreservation of cells that have been treated with experimental carbamate compounds. The unique biochemical properties of carbamates can present challenges to standard cryopreservation protocols. This guide is designed to help you navigate these challenges, troubleshoot common issues, and ultimately improve the post-thaw viability and functionality of your valuable experimental samples.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed explanations and protocols, please refer to the subsequent sections.
Q1: Why is post-thaw viability lower for my carbamate-treated cells compared to untreated controls?
A: Experimental carbamates can induce cellular stress, which can be exacerbated by the cryopreservation process. Carbamates are a diverse class of compounds, and their effects can vary. Some may alter cell membrane fluidity or integrity, making cells more susceptible to ice crystal injury and osmotic stress.[1][2][3] Additionally, some carbamates can induce oxidative stress or interfere with metabolic pathways, such as the Nrf2 signaling pathway, which can compromise a cell's ability to withstand the rigors of freezing and thawing.[4]
Q2: Can the carbamate compound interact with the cryoprotectant (CPA)?
A: While direct chemical interactions are complex and compound-specific, it's more likely that the biological effects of the carbamate indirectly influence the efficacy of the cryoprotectant. For example, if a carbamate alters membrane permeability, it could affect the rate at which a penetrating CPA like dimethyl sulfoxide (DMSO) enters the cell, potentially leading to suboptimal intracellular concentrations or increased toxicity.[5][6]
Q3: My cells look fine immediately after thawing, but viability drops significantly after 24 hours. What is happening?
A: This phenomenon is known as cryopreservation-induced delayed-onset cell death (CIDOCD).[7][8][9] The initial stress of the freeze-thaw cycle can trigger apoptotic pathways.[10][11] While cells may appear to have intact membranes immediately post-thaw (and thus test as "viable" with dyes like Trypan Blue), they are already committed to programmed cell death.[12][13][14] This is a critical consideration, and post-thaw assessments should ideally be conducted at multiple time points (e.g., 0, 6, and 24 hours) to get a true measure of recovery.[12][13]
Q4: Should I wash the cells to remove the carbamate before freezing?
A: This depends on your experimental goals. If you are studying the long-term effects of the carbamate, you may need to freeze the cells in its presence. However, if the experimental endpoint was reached before cryopreservation, washing the cells to remove the compound may improve post-thaw viability by reducing pre-freeze cellular stress. Consider performing a pilot study to compare the outcomes of washed vs. unwashed cells.
Q5: What is the most critical step in the cryopreservation protocol for these sensitive cells?
A: While every step is important, the cooling rate is a critical parameter. A slow, controlled cooling rate (typically -1°C per minute) is recommended for most mammalian cells.[15][16][17][18] This allows for gradual dehydration of the cells, which minimizes the formation of lethal intracellular ice crystals.[15][19][20] Rapid freezing can trap water inside the cells, leading to ice crystal formation and cell lysis upon thawing.[19]
In-Depth Troubleshooting Guides
This section provides a structured approach to resolving common problems encountered when cryopreserving carbamate-treated cells.
Guide 1: Low Post-Thaw Viability and Recovery
Low viability is the most common issue. The following decision tree and table will guide you through a systematic troubleshooting process.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for low post-thaw viability.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action & Rationale |
| Low Viability Immediately Post-Thaw | Sub-optimal Pre-Freeze Cell Health: Cells were not in the logarithmic growth phase or had low viability before freezing. | Action: Ensure cells are >90% confluent and have >95% viability before harvesting.[16] Rationale: Cryopreservation is a stressful process; starting with a healthy, robust cell population is paramount for success. |
| Intracellular Ice Formation: The cooling rate was too fast, not allowing sufficient time for cellular dehydration.[15][19] | Action: Use a controlled-rate freezer or a commercial freezing container (e.g., Corning® CoolCell®, Nalgene® Mr. Frosty) to achieve a -1°C/minute cooling rate.[16][17][21] Rationale: Slow cooling balances water efflux against intracellular ice formation. | |
| CPA Toxicity: The concentration of DMSO (or other CPA) is too high, or cells were exposed to it for too long at room temperature.[5][19][22] | Action: Perform a dose-response experiment to determine the optimal CPA concentration (typically 5-10% DMSO). Add CPA to a chilled cell suspension and transfer to -80°C promptly.[23][24] Rationale: CPAs are necessary but inherently toxic. Minimizing exposure time and temperature mitigates this toxicity. | |
| Osmotic Stress: Rapid changes in solute concentration during CPA addition or removal caused cell damage.[5][19][25][26] | Action: Add CPA solution dropwise to the cell suspension while gently mixing. After thawing, dilute the cells slowly into pre-warmed culture media. Rationale: Gradual changes in osmolarity allow cells to regulate their volume and avoid membrane damage. | |
| Good Initial Viability, but Poor Recovery and Proliferation | Delayed-Onset Cell Death (Apoptosis): The freeze-thaw process induced cellular stress that triggered programmed cell death pathways.[7][10][11] | Action: Assess viability at multiple time points (e.g., 0, 6, 24 hours) post-thaw using an assay that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). Rationale: A single time-point viability measurement can be misleading.[12][13][14] |
| Loss of Adhesion/Function: The carbamate treatment combined with cryopreservation may have altered cell surface proteins or the cytoskeleton. | Action: After thawing, plate cells at a slightly higher density. Consider using coated cultureware (e.g., poly-L-lysine, fibronectin) to promote attachment. Rationale: Stressed cells may require additional support to recover and adhere. | |
| Sub-optimal Thawing Technique: Thawing was too slow, or cells were not handled gently. | Action: Thaw vials rapidly in a 37°C water bath until a small ice crystal remains (<2 minutes).[17][22][27] Handle the cell suspension gently, avoiding vigorous pipetting or centrifugation.[27] Rationale: Rapid thawing minimizes ice recrystallization, which can damage cellular structures.[22][28] |
Key Experimental Protocols
These protocols provide a starting point for optimizing your cryopreservation workflow. Always adapt them to your specific cell type and experimental conditions.
Protocol 1: Optimized Cryopreservation of Carbamate-Treated Cells
This protocol is designed to maximize the viability of cells that have undergone experimental treatment.
Materials:
-
Healthy, log-phase cells treated with experimental carbamate
-
Complete growth medium, pre-chilled to 4°C
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl sulfoxide (DMSO), cell culture grade (e.g., ATCC® 4-X™)
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Corning® CoolCell®)
-
-80°C freezer and liquid nitrogen storage dewar
Procedure:
-
Preparation: Prepare the cryopreservation medium. A common formulation is 90% FBS and 10% DMSO. Alternatively, use a complete growth medium with 10-20% FBS and 10% DMSO. Prepare the medium fresh and keep it on ice.
-
Cell Harvest: Harvest the carbamate-treated cells during their logarithmic growth phase. Use standard cell detachment methods (e.g., trypsinization for adherent cells).
-
Cell Count and Viability: Perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Proceed only if viability is greater than 95%.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells gently.
-
Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in the pre-chilled (4°C) cryopreservation medium at a concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquoting: Immediately dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
-
Controlled Freezing: Place the vials into a controlled-rate freezing container and transfer them to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[16][17]
-
Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).[16]
Protocol 2: Optimized Thawing of Cryopreserved Cells
The thawing process is as critical as the freezing process. The key principle is to be fast.
Materials:
-
Cryopreserved vials of cells
-
Complete growth medium, pre-warmed to 37°C
-
37°C water bath
-
Sterile centrifuge tubes
Procedure:
-
Preparation: Pre-warm the complete growth medium to 37°C. Add 10 mL of this medium to a 15 mL conical tube.
-
Rapid Thawing: Retrieve a vial from liquid nitrogen storage. Immediately place the lower half of the vial into the 37°C water bath.[22]
-
Agitate Gently: Agitate the vial gently until only a small sliver of ice remains. This process should take no more than 60-90 seconds.[17][22] Do not allow the vial to thaw completely in the water bath.
-
Decontamination: Remove the vial from the water bath and wipe it with 70% ethanol to decontaminate it.
-
Dilution: Using a sterile pipette, immediately transfer the thawed cell suspension from the vial into the 15 mL tube containing the pre-warmed medium. This dilutes the DMSO, reducing its toxicity.[22]
-
Centrifugation (Optional but Recommended): To completely remove the cryoprotectant, centrifuge the cells at low speed (100-200 x g) for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cells to an appropriate culture vessel.
-
Post-Thaw Monitoring: Monitor the cells closely for the first 24-48 hours. It is normal for some cell debris to be present. Change the medium after 24 hours to remove any non-adherent cells and debris.
Protocol 3: Assessing Post-Thaw Viability Over Time
This protocol helps diagnose issues with delayed-onset cell death.
Materials:
-
Thawed cells in culture
-
Viability dye (e.g., Trypan Blue) and hemocytometer
-
Or, apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide) and flow cytometer
-
Or, live/dead cell imaging reagents (e.g., Calcein-AM/Ethidium Homodimer-1) and fluorescence microscope[12][13]
Procedure:
-
Time Point 0 (Immediate Post-Thaw): Immediately after completing the thawing protocol (Protocol 2, Step 7), take a small aliquot of the cell suspension. Perform a viability assessment using your chosen method.
-
Time Point 1 (e.g., 6 hours): After 6 hours of incubation under normal culture conditions, harvest a representative sample of the cells (including both adherent and any floating cells). Perform a second viability assessment.
-
Time Point 2 (e.g., 24 hours): After 24 hours of incubation, repeat the viability assessment.
-
Data Analysis: Plot the percentage of viable cells against time. A significant drop in viability between 0 and 24 hours is indicative of CIDOCD.[12][13][14]
Data Interpretation Visualization
Caption: Expected viability trends for ideal vs. CIDOCD-affected cells.
Understanding the Science: Why Carbamates Complicate Cryopreservation
Cryopreservation is a delicate balance between preventing two primary forms of lethal damage: intracellular ice formation and "solution effects" injury.[5][19][29]
-
Intracellular Ice Formation: If cells are cooled too quickly, water doesn't have time to move out of the cell, and it freezes into sharp crystals that physically destroy organelles and membranes.[19][29]
-
Solution Effects: As ice forms in the extracellular medium, solutes (salts, sugars) become highly concentrated.[29] This creates a hypertonic environment, causing water to rush out of the cells. Severe dehydration and high solute concentrations can denature proteins and damage membranes.[19]
Cryoprotectants like DMSO work by lowering the freezing point of water and penetrating the cell, reducing the amount of ice formed at any given temperature and mitigating extreme osmotic shifts.[5][6][23]
How Carbamates Interfere:
-
Membrane Interactions: Many drugs, including some with carbamate structures, are lipophilic and can intercalate into the cell membrane.[30][31] This can alter the membrane's fluidity and stability, making it more prone to damage from osmotic stress or mechanical forces from extracellular ice.[1][2][32]
-
Induction of Cellular Stress: Carbamates can act as acetylcholinesterase inhibitors or modulate other cellular pathways, potentially leading to oxidative stress.[4][33] Cells already under stress from a chemical agent are less equipped to handle the additional stresses of cryopreservation, which itself can generate reactive oxygen species.[34]
-
Apoptotic Priming: If the carbamate treatment induces a low level of apoptosis, the subsequent stress from freezing and thawing can push a larger percentage of the cell population over the apoptotic threshold, leading to delayed-onset cell death.[10][11]
By understanding these underlying mechanisms, researchers can make more informed decisions when developing and troubleshooting their cryopreservation protocols for these unique and valuable samples.
References
-
Cryopreservation: An Overview of Principles and Cell-Specific Considerations. PMC. Available at: [Link]
-
Stressing Cells: The Role of Cryoprotectants in ATMP Cryopreservation. NBS Scientific. Available at: [Link]
-
Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. PMC. Available at: [Link]
-
Zinc Cations Uniquely Stabilize Cell Membrane for Cell Cryopreservation. Nano Letters. Available at: [Link]
-
Insights on the role of cryoprotectants in enhancing the properties of bioinks required for cryobioprinting of biological constructs. PMC. Available at: [Link]
-
How are Cryoprotective Agents (CPAs) used in cryopreservation?. PanTHERA CryoSolutions. Available at: [Link]
-
Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. PMC. Available at: [Link]
-
How Do Cooling Rates Affect Cryopreservation?. Inside Biobanking. Available at: [Link]
-
Intracellular Ice Formation: The Enigmatic Role of Cell-Cell Junctions. PMC. Available at: [Link]
-
Innocuous intracellular ice improves survival of frozen cells. PubMed. Available at: [Link]
-
Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants. ACS Publications. Available at: [Link]
-
Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. Quansys Biosciences. Available at: [Link]
-
Osmotic stress and the freeze-thaw cycle cause shedding of Fc and C3b receptors by human polymorphonuclear leukocytes. PubMed. Available at: [Link]
-
Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. Available at: [Link]
-
Cryoprotectants – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Considerations for Protecting Cell Viability During Cryopreservation. Azenta Life Sciences. Available at: [Link]
-
Eliminating osmotic stress during cryoprotectant loading. arXiv. Available at: [Link]
-
Modification of cellular membranes conveys cryoprotection to cells during rapid, non-equilibrium cryopreservation. PLOS One. Available at: [Link]
-
Chemically Induced Extracellular Ice Nucleation Reduces Intracellular Ice Formation Enabling 2D and 3D Cellular Cryopreservation. JACS Au. Available at: [Link]
-
Numerical Study of Cell Cryo-Preservation: A Network Model of Intracellular Ice Formation. PLOS ONE. Available at: [Link]
-
A Cellular Cytotoxicity Assay using Ready-to-Thaw Target Cells without Washing Steps. MDPI. Available at: [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. PMC. Available at: [Link]
-
Best Practices to Reduce Cell Loss in Cryopreservation. Biocompare. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
-
Cell Culture – Why are my cells not attaching or proliferating after thawing?. abm Inc. Available at: [Link]
-
Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield. Cytotherapy. Available at: [Link]
-
Optimizing cryopreservation strategies for scalable cell therapies: A comprehensive review with insights from iPSC‐derived therapies. PMC. Available at: [Link]
-
Optimize your cell therapy process — a guide to cell thawing. Cytiva. Available at: [Link]
-
Stabilization of insect cell membranes and soluble enzymes by accumulated cryoprotectants during freezing stress. PMC. Available at: [Link]
-
Walking on thin ice: controlled freezing & thawing of pharmaceutical active molecules. Single Use Support. Available at: [Link]
-
Cryopreservation: It's Not Just About Cell Yield. GENengnews.com. Available at: [Link]
-
Cell Storage Protocols: Cryopreservation Best Practices for Cell Survival. Corning. Available at: [Link]
-
Optimizing Cryopreservation Protocols. Biocompare. Available at: [Link]
-
How to Thaw Cells: Best Practices for Cell Culture Success. Assay Genie. Available at: [Link]
-
Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model. PubMed. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Membrane Stability during Biopreservation of Blood Cells. PMC. Available at: [Link]
-
Lipid Remodeling Confers Osmotic Stress Tolerance to Embryogenic Cells during Cryopreservation. PMC. Available at: [Link]
-
Optimizing Cryopreservation for Therapeutic Cells. BioProcess International. Available at: [Link]
-
How can thawed cell viability be improved?. Milecell Bio. Available at: [Link]
-
Cryopreservation-induced delayed injury and cell-type-specific responses during the cryopreservation of endothelial cell monolayers. ResearchGate. Available at: [Link]
-
Targeting cryopreservation-induced cell death: a review. PubMed. Available at: [Link]
-
Thawing cells – process, difficulties & recommendations. Single Use Support. Available at: [Link]
-
Incorporating Cryopreservation Evaluations Into the Design of Cell-Based Drug Delivery Systems: An Opinion Paper. PMC. Available at: [Link]
-
Low cell viability after thawing – concern about old/light-exposed DMSO. Reddit. Available at: [Link]
-
Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modification of cellular membranes conveys cryoprotection to cells during rapid, non-equilibrium cryopreservation | PLOS One [journals.plos.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Post-thaw application of ROCK-inhibitors increases cryopreserved T-cell yield - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00378G [pubs.rsc.org]
- 11. Targeting cryopreservation-induced cell death: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. How Do Cooling Rates Affect Cryopreservation? - Inside Biobanking [thermofisher.com]
- 16. stemcell.com [stemcell.com]
- 17. biocompare.com [biocompare.com]
- 18. Cryopreservation best practices - Advancing Cell Culture [thermofisher.com]
- 19. Protecting Cell Viability During Cryopreservation | Azenta Life Sciences [azenta.com]
- 20. Numerical Study of Cell Cryo-Preservation: A Network Model of Intracellular Ice Formation | PLOS One [journals.plos.org]
- 21. atcc.org [atcc.org]
- 22. Cell Culture – Why are my cells not attaching or proliferating after thawing? | abm Inc. [info.abmgood.com]
- 23. susupport.com [susupport.com]
- 24. biocompare.com [biocompare.com]
- 25. Osmotic stress and the freeze-thaw cycle cause shedding of Fc and C3b receptors by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. par.nsf.gov [par.nsf.gov]
- 27. How can thawed cell viability be improved?_FAQ_Milecell Bio [milecell-bio.com]
- 28. How are Cryoprotective Agents (CPAs) used in cryopreservation? | PanTHERA CryoSolutions [pantheracryo.com]
- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 33. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]
- 34. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of (4-Methylphenyl) N-pyridin-3-ylcarbamate and Imatinib in Oncology Research
This guide provides a comprehensive comparison between the well-established tyrosine kinase inhibitor, Imatinib, and the investigational compound, (4-Methylphenyl) N-pyridin-3-ylcarbamate. As public data on the latter is sparse, this document establishes a rigorous experimental framework for its evaluation, using Imatinib as the benchmark. This approach is designed for researchers, scientists, and drug development professionals seeking to understand the methodologies for comparing novel chemical entities against established standards in targeted cancer therapy.
Introduction: The Dawn of Targeted Therapy and the Imatinib Revolution
The advent of targeted therapies has fundamentally reshaped the landscape of cancer treatment. By selectively targeting molecular abnormalities that drive cancer growth, these therapies offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy. Imatinib, marketed as Gleevec®, stands as a landmark achievement in this field. Its remarkable success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) validated the principle of targeted inhibition of oncogenic kinases.[1][2]
This guide will first delve into the established profile of Imatinib, our benchmark compound. Subsequently, we will introduce (4-Methylphenyl) N-pyridin-3-ylcarbamate and outline a systematic, multi-tiered approach to rigorously compare its efficacy against Imatinib. This framework is designed to provide a clear, actionable roadmap for the preclinical evaluation of novel kinase inhibitors.
The Benchmark: Imatinib
Imatinib is a small-molecule kinase inhibitor that has revolutionized the treatment of specific cancers.[1][3]
Mechanism of Action
Imatinib functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases.[4] Its primary targets include:
-
BCR-ABL: The constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is the hallmark of CML.[3][5] Inhibition of BCR-ABL blocks downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in leukemic cells.[1][5]
-
c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation and are a key driver in most GISTs.[1][3][4]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in various malignancies.[3][6]
Imatinib stabilizes the inactive conformation of the kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins and thereby halting the signaling cascade.[3][5]
Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.
The Challenger: (4-Methylphenyl) N-pyridin-3-ylcarbamate
(4-Methylphenyl) N-pyridin-3-ylcarbamate is a novel small molecule whose biological activity in the context of cancer is not yet extensively documented in publicly available literature. Its chemical structure suggests potential interactions with protein kinases. For the purpose of this guide, we will proceed with the hypothesis that it is an investigational tyrosine kinase inhibitor. It is worth noting that some related compounds, pyridin-3-ylmethyl carbamodithioic esters, have been explored as activators of pyruvate kinase M2 (PKM2), which represents a distinct anti-cancer strategy targeting tumor metabolism.[7][8] A comprehensive evaluation, as outlined below, would be necessary to elucidate its precise mechanism of action.
A Framework for Comparative Efficacy Assessment
To objectively compare the efficacy of (4-Methylphenyl) N-pyridin-3-ylcarbamate to Imatinib, a multi-tiered experimental approach is essential. This framework ensures a thorough evaluation from the molecular to the whole-organism level.
Tier 1: In Vitro Biochemical Assays
The initial step is to determine the direct interaction of the compounds with their purified target kinases.
1.1. Kinase Panel Screening
A broad kinase panel screen is crucial to establish the potency and selectivity of each compound. This involves testing the inhibitors against a large number of purified kinases to determine their half-maximal inhibitory concentration (IC50).[9][10][11]
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | (4-Methylphenyl) N-pyridin-3-ylcarbamate IC50 (nM) | Imatinib IC50 (nM) |
| ABL1 | 150 | 25 |
| c-KIT | 250 | 100 |
| PDGFRβ | 300 | 150 |
| SRC | >10,000 | >10,000 |
| LCK | >10,000 | >10,000 |
1.2. Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., a generic peptide substrate), and ATP at a concentration close to its Km value.
-
Compound Addition: Add serial dilutions of (4-Methylphenyl) N-pyridin-3-ylcarbamate or Imatinib to the wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Tier 2: Cell-Based Assays
These assays assess the effects of the compounds on living cancer cells, providing insights into their biological activity in a more complex environment.
2.1. Cell Viability/Cytotoxicity Assays
These assays measure the ability of the compounds to inhibit cell proliferation or induce cell death. The MTT or WST-1 assays are commonly used colorimetric methods.[12][13][14][15][16]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., K562, a CML cell line expressing BCR-ABL) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of each compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[16] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[15][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[13][14]
2.2. Target Engagement and Downstream Signaling Analysis
Western blotting is used to confirm that the compounds inhibit the phosphorylation of their intended targets and downstream signaling proteins within the cell.[17]
Caption: Workflow for Western blot analysis of protein phosphorylation.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Sample Preparation: Treat cells with the compounds for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[17]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BCR-ABL, phospho-CRKL).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.[18]
Tier 3: In Vivo Efficacy Studies
Animal models are indispensable for evaluating the therapeutic potential of a compound in a whole-organism setting.
3.1. Animal Model Selection
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Median Survival (Days) | Tumor Burden (Spleen Weight, g) |
| Vehicle Control | 21 | 1.5 ± 0.3 |
| Imatinib (100 mg/kg, daily) | 45 | 0.4 ± 0.1 |
| (4-Methylphenyl) N-pyridin-3-ylcarbamate (100 mg/kg, daily) | 35 | 0.8 ± 0.2 |
3.2. Experimental Protocol: Murine CML-like Model
-
Donor Mouse Preparation: Treat donor mice (e.g., FVB/N strain) with 5-fluorouracil (5-FU) to enrich for hematopoietic stem and progenitor cells.
-
Bone Marrow Harvest: Harvest bone marrow from the femurs and tibias of the donor mice.
-
Retroviral Transduction: Transduce the bone marrow cells with a retrovirus encoding BCR-ABL and a fluorescent marker like GFP.
-
Transplantation: Irradiate recipient mice to ablate their native hematopoietic system. Inject the transduced bone marrow cells intravenously into the recipient mice.[25]
-
Disease Monitoring: Monitor the mice for signs of CML, such as weight loss, ruffled fur, and increased white blood cell counts. The percentage of GFP-positive cells in peripheral blood can also be tracked by flow cytometry.
-
Treatment: Once the disease is established, randomize the mice into treatment groups: vehicle control, Imatinib, and (4-Methylphenyl) N-pyridin-3-ylcarbamate. Administer the drugs daily via oral gavage.[25]
-
Endpoint Analysis: Monitor the mice for survival. At the end of the study or upon euthanasia, collect tissues (spleen, bone marrow, peripheral blood) for analysis of tumor burden (e.g., spleen weight, percentage of leukemic cells).
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for comparing the efficacy of a novel compound, (4-Methylphenyl) N-pyridin-3-ylcarbamate, against the established benchmark, Imatinib. By systematically progressing from in vitro biochemical assays to cell-based functional studies and finally to in vivo animal models, researchers can build a robust data package to evaluate the potency, selectivity, and therapeutic potential of new drug candidates. The causality-driven experimental choices and self-validating protocols described herein are fundamental to ensuring the integrity and trustworthiness of preclinical drug development research. While Imatinib sets a high bar, this structured approach provides the necessary tools to identify the next generation of potentially transformative targeted therapies.
References
-
Wikipedia. Imatinib. Available from: [Link]
-
Dr. Oracle. What is the mechanism of action of Imatinib (Gleevec)? Available from: [Link]
-
Al-Hadiya, A. et al. Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. in vivo 30, 241-252 (2016). Available from: [Link]
-
Cortes, J. E. & Talpaz, M. Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology Clinics of North America 18, 569-584 (2004). Available from: [Link]
-
Roche. WST-1 Assay Protocol for Cell Viability. Available from: [Link]
-
Wolff, N. C. & Ilaria, R. L. Animal models of chronic myelogenous leukemia. Current Opinion in Hematology 11, 399-405 (2004). Available from: [Link]
-
Chorzalska, A. et al. Preclinical approaches in chronic myeloid leukemia: from cells to systems. Experimental Hematology 49, 1-11 (2017). Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. imatinib. Available from: [Link]
-
Ren, R. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. Methods in Molecular Biology 634, 365-374 (2010). Available from: [Link]
-
van der Kouwe, E. et al. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. International Journal of Molecular Sciences 17, 1993 (2016). Available from: [Link]
-
Geduhn, J. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences 22, 1148 (2021). Available from: [Link]
-
Iqbal, N. & Iqbal, N. Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice 2014, 357027 (2014). Available from: [Link]
-
Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Available from: [Link]
-
Wang, Y. et al. Combined inhibition of MDM2 and BCR-ABL1 tyrosine kinase targets chronic myeloid leukemia stem/progenitor cells in a murine model. Haematologica 105, 2595-2605 (2020). Available from: [Link]
-
Capdeville, R., Buchdunger, E., Zimmermann, J. & Matter, A. The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood 105, 2211-2220 (2005). Available from: [Link]
-
Lin, H. et al. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia. Methods in Molecular Biology 1465, 187-200 (2016). Available from: [Link]
-
Reaction Biology. Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals (2025). Available from: [Link]
-
Wako Pure Chemical Industries, Ltd. Western Blot Analysis of Phosphorylated Proteins. Available from: [Link]
-
protocols.io. Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]
-
Al-Subaie, A. et al. Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. Pharmaceutics 17, 269 (2025). Available from: [Link]
-
Hopcroft, L. E. M. et al. Modelling Cellular and Molecular Progression Of CML In The Mouse. Blood 122, 608 (2013). Available from: [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]
-
Troxel, W. & Chang, C. Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship (2022). Available from: [Link]
-
Creative Animodel. Animal Models of Leukemia. Available from: [Link]
-
Bain, J. et al. Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal 408, 297-315 (2007). Available from: [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
-
ResearchGate. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). Available from: [Link]
-
Zhang, X. et al. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds. Bioorganic & Medicinal Chemistry 23, 4929-4937 (2015). Available from: [Link]
-
ResearchGate. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds | Request PDF. Available from: [Link]
-
Meltzer, P. C. et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry 49, 1420-1432 (2006). Available from: [Link]
-
Gangjee, A. et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry 19, 1146-1157 (2011). Available from: [Link]
-
Wu, C.-P. et al. Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry 60, 4393-4406 (2017). Available from: [Link]
-
MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available from: [Link]
-
Fujimura, H. et al. Pharmacological Studies of GB-I05 (N-Phenyl-N-acetylglycine Dimethylamide) and GB-302 (N-[p-Ethoxyphenyl]). Nippon Yakurigaku Zasshi 62, 122-134 (1966). Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imatinib - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 7. New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. protocols.io [protocols.io]
- 15. broadpharm.com [broadpharm.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Animal models of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research | Springer Nature Experiments [experiments.springernature.com]
- 21. ashpublications.org [ashpublications.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Combined inhibition of MDM2 and BCR-ABL1 tyrosine kinase targets chronic myeloid leukemia stem/progenitor cells in a murine model | Haematologica [haematologica.org]
Comparative Analysis of the Cytotoxic Effects of Carbamate Derivatives: A Technical Guide for Drug Development
As an application scientist in early-stage oncology drug discovery, I frequently encounter the challenge of balancing a novel compound's cytotoxic potency with its pharmacokinetic liabilities. The incorporation of a carbamate moiety (–O–CO–NH–) has emerged as a highly effective medicinal chemistry strategy. Carbamates not only act as excellent prodrug linkers that mask toxic phenolic groups until they reach the tumor microenvironment[1], but they also inherently improve aqueous solubility, membrane permeability, and metabolic stability[2].
This guide provides a comparative analysis of the cytotoxic efficacy of various carbamate derivatives against their parent compounds, explores their mechanisms of action, and establishes a self-validating experimental protocol for quantifying their antiproliferative effects in vitro.
Mechanistic Pathways of Carbamate Cytotoxicity
Carbamate derivatives exhibit cytotoxicity through multiple highly targeted pathways, depending on their parent scaffold. For instance, colchicine-derived carbamates act as potent tubulin-targeting agents, binding to the colchicine site on tubulin to inhibit microtubule polymerization, thereby arresting the cell cycle in the G2/M phase[3]. Conversely, carbazole and benzimidazole carbamates often induce severe mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase-dependent apoptotic cascade[4][5].
Figure 1: General apoptotic signaling pathway induced by cytotoxic carbamate derivatives.
Comparative Quantitative Analysis
The structural modification of known chemotherapeutics into carbamate derivatives frequently yields superior pharmacological profiles. The table below synthesizes recent experimental data comparing the performance of novel carbamate derivatives against standard cell lines.
| Carbamate Class | Parent Compound | Target Cell Line(s) | IC₅₀ Range | Key Mechanistic & Pharmacological Advantage | Ref |
| Colchicine Carbamates | Colchicine | A549, LoVo | Low Nanomolar | Enhanced tubulin binding with a higher selectivity index; lower acute toxicity compared to unmodified colchicine. | [3] |
| Benzimidazole Carbamates | Albendazole | HT-29, PC-3 | ~8.0 μM | Up to 10-fold higher cytotoxicity than the parent drug; massive solubility increase when encapsulated. | [4] |
| Carbazole Carbamates | Carbazole | U87MG (Glioma) | 15.2 - 29.6 μM | Superior in vitro cytotoxicity compared to standard drugs like Temozolomide (IC₅₀ = 100 μM) and Carmustine. | [5] |
| Caged Xanthone Carbamates | Gambogic Acid | HepG2, HCT116 | ~1.0 μM | Comparable potency to the parent natural product but with vastly improved aqueous solubility and in vivo bioavailability. | [2] |
Data Interpretation: The addition of the carbamate linkage consistently demonstrates a dual benefit: it preserves or enhances the low-micromolar to nanomolar IC₅₀ values required for oncological efficacy while rescuing compounds from poor physicochemical properties (e.g., insolubility) that would otherwise halt clinical development[2][3].
Experimental Workflow: In Vitro Cytotoxicity Evaluation
To objectively evaluate the antiproliferative effects of new carbamate derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard.
Figure 2: Workflow for evaluating carbamate derivative cytotoxicity via MTT assay.
Step-by-Step Methodology: The Self-Validating MTT Protocol
As an application scientist, I stress that a protocol is only as good as its internal controls. This methodology is designed as a self-validating system to ensure that any observed cytotoxicity is strictly due to the carbamate derivative and not experimental artifacts[6][7][8].
1. Reagent Preparation & Causality
-
MTT Solution: Dissolve MTT powder in DPBS (pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter[8]. Why: MTT is light-sensitive and must be sterile to prevent bacterial contamination, which would artificially inflate metabolic reduction readings.
-
Solubilization Buffer: Prepare 40% (v/v) dimethylformamide (DMF) in 2% glacial acetic acid, adding 16% (w/v) SDS, adjusted to pH 4.7[8]. Why: Formazan crystals are insoluble in aqueous media. This specific acidic SDS/DMF buffer efficiently lyses the cells and dissolves the crystals without precipitating serum proteins.
2. Cell Seeding
-
Seed target cells (e.g., HepG2 or U87MG) at a density of 5 × 10³ to 1 × 10⁴ cells/well in a 96-well flat-bottom plate (100 µL/well)[7].
-
Causality: Cells must be given 12–24 hours to adhere and enter the log-phase of growth. Testing compounds on over-confluent cells masks antiproliferative effects due to contact inhibition.
3. Compound Treatment & Internal Controls
-
Treat cells with varying concentrations of the carbamate derivative (e.g., 0.01 µM to 100 µM).
-
Self-Validating Controls Required:
-
Vehicle Control (e.g., 0.1% DMSO): Normalizes the baseline 100% viability threshold.
-
Positive Control (e.g., Doxorubicin): Proves the assay is sensitive to known cytotoxic agents.
-
Background Control (Media + MTT, no cells): Accounts for non-specific reduction of MTT by media components (like phenol red), which must be subtracted from all raw data[9].
-
4. MTT Incubation
-
Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate at 37°C for 2 to 4 hours[6][8].
-
Causality: Viable cells contain active NAD(P)H-dependent oxidoreductase enzymes that cleave the tetrazolium ring, converting the yellow MTT solution into insoluble purple formazan crystals[7]. Dead cells lack this metabolic activity.
5. Solubilization and Quantification
-
Add 100 µL of the Solubilization Buffer to each well. Incubate overnight in the dark at room temperature (or for 4 hours at 37°C) to ensure complete dissolution of the crystals[7][8].
-
Measure the absorbance using a microplate spectrophotometer at 570 nm (peak formazan absorbance), using 630 nm as a reference wavelength to subtract background noise caused by cellular debris scattering[8].
6. Data Analysis
-
Calculate cell viability using the formula: Viability (%) =[(OD_sample - OD_background) / (OD_vehicle - OD_background)] × 100. Plot the resulting dose-response curve to derive the IC₅₀ value.
Sources
- 1. Portico [access.portico.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced cytotoxicity of benzimidazole carbamate derivatives and solubilisation by encapsulation in cucurbit[n]uril - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. asianjpr.com [asianjpr.com]
- 6. broadpharm.com [broadpharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
Navigating the Labyrinth of TKI Resistance: A Comparative Guide to Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of many cancers, offering targeted and effective therapies. However, the emergence of drug resistance, particularly cross-resistance to multiple TKIs, remains a significant clinical challenge. This guide provides an in-depth exploration of TKI cross-resistance, offering a framework for its investigation and a comparative analysis of key inhibitors based on experimental data. As senior application scientists, we aim to equip you with the foundational knowledge and practical methodologies to navigate this complex landscape.
The Phenomenon of TKI Cross-Resistance: A Clinical Overview
Tyrosine kinase inhibitor (TKI) therapy has transformed cancer treatment by targeting specific signaling pathways crucial for tumor growth.[1] Despite initial positive responses, many patients eventually develop resistance, limiting the long-term efficacy of these drugs.[2][3] Resistance can be categorized as primary (lack of an initial response) or acquired (developing after a period of successful treatment).[4][5][6] Cross-resistance, where a tumor develops resistance to multiple TKIs, presents a particularly difficult challenge for clinicians.[7][8] Understanding the underlying mechanisms of cross-resistance is paramount for developing next-generation inhibitors and effective treatment strategies.[1]
Delving into the Molecular Mechanisms of TKI Resistance
The mechanisms of TKI resistance are multifaceted and can be broadly classified into on-target and off-target alterations.[1][4]
-
On-target mechanisms directly involve the target kinase and include:
-
Secondary mutations in the kinase domain that prevent TKI binding. A classic example is the T315I "gatekeeper" mutation in the BCR-ABL gene, which confers resistance to imatinib in Chronic Myeloid Leukemia (CML).[4][5][9] Similarly, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common cause of resistance to first- and second-generation EGFR TKIs in Non-Small Cell Lung Cancer (NSCLC).[2][10][11]
-
Gene amplification of the target kinase, leading to its overexpression and overwhelming the inhibitory effect of the TKI.[9][12]
-
Compound mutations , where multiple mutations exist on the same allele, can confer resistance to even next-generation TKIs.[13]
-
-
Off-target mechanisms bypass the inhibited kinase and include:
-
Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the cell independent of the targeted kinase.[6][9][14] Examples include the activation of the PI3K/Akt or MAPK pathways.
-
Histological transformation , such as the transition from NSCLC to small cell lung cancer.[15]
-
Changes in the tumor microenvironment , including hypoxia and the secretion of growth factors.[4]
-
Increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters, which pump the TKI out of the cell.[12]
-
Increased lysosomal sequestration of the TKI, preventing it from reaching its target.[7][8]
-
Caption: In vitro workflow for TKI cross-resistance studies.
Comparative Efficacy of TKIs Against Resistant Mutants
The following table summarizes experimental data on the cross-resistance profiles of various TKIs against common resistance mutations in EGFR and BCR-ABL. This data is crucial for guiding the selection of subsequent therapies upon the development of resistance.
| Target | Primary TKI | Resistance Mutation | Cross-Resistant To | Sensitive To |
| EGFR | Gefitinib, Erlotinib (1st Gen) | T790M | Gefitinib, Erlotinib, Afatinib (in some cases) [10][11] | Osimertinib (3rd Gen) [2] |
| EGFR | Osimertinib (3rd Gen) | C797S | Osimertinib | Combination therapies under investigation [3] |
| BCR-ABL | Imatinib (1st Gen) | T315I | Imatinib, Nilotinib, Dasatinib, Bosutinib [5][16] | Ponatinib, Asciminib [16][17] |
| BCR-ABL | Imatinib (1st Gen) | E255K/V (P-loop) | Imatinib | Dasatinib, Nilotinib, Ponatinib [6] |
| BCR-ABL | Ponatinib | Compound Mutations (e.g., T315I + another) | Ponatinib [13] | Investigational agents, combination therapies |
Case Study: Navigating Resistance in EGFR-Mutated NSCLC
The EGFR signaling pathway is a critical driver in a subset of NSCLC. First- and second-generation TKIs have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions, L858R). [3]However, acquired resistance almost invariably develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. [2][10][11]This mutation increases the ATP affinity of the kinase, reducing the binding of first- and second-generation TKIs. [10]Third-generation TKIs, such as osimertinib, were specifically designed to overcome T790M-mediated resistance and have become the standard of care in this setting. [2]
Caption: EGFR signaling and TKI resistance via the T790M mutation.
Strategies to Overcome TKI Cross-Resistance
The development of TKI cross-resistance necessitates innovative therapeutic approaches. Current strategies include:
-
Development of Next-Generation TKIs: As exemplified by the development of third-generation EGFR TKIs and later-generation BCR-ABL inhibitors, designing new drugs that can effectively inhibit resistant mutants is a key strategy. [1][4]* Combination Therapies: Combining TKIs with other targeted agents (e.g., mTOR inhibitors, MET inhibitors) or with chemotherapy can help to overcome resistance by targeting multiple signaling pathways simultaneously. [7][10]* Targeting Downstream Effectors: Inhibiting proteins downstream of the resistant kinase can be an effective strategy to circumvent resistance.
-
Immunotherapy: In some cases, combining TKI therapy with immunotherapy has shown promise.
Conclusion
The study of TKI cross-resistance is a dynamic and critical area of cancer research. A thorough understanding of the molecular mechanisms driving resistance, coupled with robust in vitro and in vivo models, is essential for the development of more durable and effective cancer therapies. This guide provides a foundational framework for researchers to design and interpret cross-resistance studies, ultimately contributing to the goal of overcoming this significant clinical hurdle.
References
-
Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
Gotink, K. J., Rovithi, M., de Haas, R. R., Honeywell, R. J., Dekker, H., Poel, D., Azijli, K., Peters, G. J., Broxterman, H. J., & Verheul, H. M. W. (2015). Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib. Cancer Chemotherapy and Pharmacology, 76(3), 613-621. [Link]
-
Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
Fas-Targeted Strategies to Counteract Resistance to Tyrosine Kinase Inhibitors in EGFR-Mutated Non-Small Cell Lung Cancer. (2022). MDPI. Retrieved March 20, 2024, from [Link]
-
Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
Clinical strategies for acquired epidermal growth factor receptor tyrosine kinase inhibitor resistance in non-small-cell lung cancer patients. (2017). Oncotarget. Retrieved March 20, 2024, from [Link]
-
Mutations in the BCR-ABL1 kinase domain in patients with chronic myeloid leukaemia treated with TKIs or at diagnosis - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. (2014). ERS Publications. Retrieved March 20, 2024, from [Link]
-
Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia. (2024). International Journal of Biological Sciences. Retrieved March 20, 2024, from [Link]
-
Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
Primary Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs): Contexts and Comparisons in EGFR-Mutated Lung Cancer. (2023). MDPI. Retrieved March 20, 2024, from [Link]
-
Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. (2024). PubMed. Retrieved March 20, 2024, from [Link]
-
TKI resistance: mechanisms and pathways. (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]
-
Tyrosine kinase inhibitor resistance in de novo BCR::ABL1–positive BCP-ALL beyond kinase domain mutations. (2024). ASH Publications. Retrieved March 20, 2024, from [Link]
-
BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships. (2013). Blood. Retrieved March 20, 2024, from [Link]
-
ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. (2020). Frontiers. Retrieved March 20, 2024, from [Link]
-
Unraveling Tyrosine-Kinase Inhibitor Resistance in NSCLC Cells via Same-cell Measurement of RNA, Protein, and Morphological Responses. (2025). bioRxiv. Retrieved March 20, 2024, from [Link]
-
Acquired Resistance to Drugs Targeting Receptor Tyrosine Kinases - PMC. (n.d.). National Institutes of Health (NIH). Retrieved March 20, 2024, from [Link]
-
Experimental design and workflow used for the discovery of EGFR-TKI... (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]
-
An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines. (2023). MDPI. Retrieved March 20, 2024, from [Link]
-
Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance. (2021). MDPI. Retrieved March 20, 2024, from [Link]
-
Mechanisms of resistance to tyrosine kinase inhibitors in chronic myeloid leukemia and recent therapeutic strategies to overcome resistance. (2009). ASH Publications. Retrieved March 20, 2024, from [Link]
-
(A) Cell viabilities were significantly reduced in NTRK‐TKI resistant... (n.d.). ResearchGate. Retrieved March 20, 2024, from [Link]
-
Project 2: Mechanism-based approaches to counter TKI resistance in EGFR mutant lung cancer. (n.d.). Yale School of Medicine. Retrieved March 20, 2024, from [Link]
Sources
- 1. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
- 7. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. mdpi.com [mdpi.com]
- 13. ashpublications.org [ashpublications.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ashpublications.org [ashpublications.org]
- 17. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives | Anticancer Research [ar.iiarjournals.org]
Bridging the Gap: Validating In Silico ADMET Predictions with Gold-Standard In Vitro Assays
In modern drug discovery, the attrition rate of novel chemical entities (NCEs) due to poor pharmacokinetics and unforeseen toxicity remains a critical bottleneck[1]. To mitigate these risks, pharmaceutical pipelines have increasingly adopted as a "Tier Zero" screening strategy[2]. However, computational predictions are only as reliable as the empirical data used to train them. Relying solely on algorithms without biological context leads to false positives and missed liabilities.
As an Application Scientist, I approach drug design as a self-validating system: in silico tools provide the hypothesis, and in vitro assays provide the mechanistic proof. This guide objectively compares leading in silico ADMET platforms and details the gold-standard in vitro protocols required to validate their predictions.
Section 1: Comparative Analysis of In Silico ADMET Platforms
Before validating data, we must understand the source of our predictions. We evaluate three prominent predictive platforms: ADMET Predictor (Commercial), pkCSM (Academic/Open), and SwissADME (Academic/Open).
Table 1: Performance and Feature Comparison of Leading In Silico ADMET Platforms
| Feature/Metric | ADMET Predictor® (Simulations Plus) | pkCSM (Cambridge/Melbourne) | SwissADME (SIB) |
| Underlying Algorithm | Artificial Neural Networks (ANN) & SVM[3] | Graph-based structural signatures[1] | Multiple linear regression & classification[4] |
| Throughput | Enterprise high-throughput (millions/day)[5] | Medium (Web-server batch processing)[6] | Low-to-Medium (SMILES list submission) |
| Key Endpoints | 175+ properties, HT-PBPK, TOX_PHOS[3] | 30 predictive models (Regression/Classification)[7] | Lipophilicity, Bioavailability Radar, Boiled-Egg[8] |
| Predictive Accuracy | Consistently ranked #1 in independent QSPR studies[9] | High (e.g., AMES accuracy 83.8%)[7] | Moderate (R² = 0.69-0.81 for solubility)[10] |
| Best Use Case | Late-discovery lead optimization & regulatory prep[5] | Rapid academic screening & toxicity flagging[11] | Early-stage physicochemical property filtering[12] |
While ADMET Predictor offers unparalleled depth via its mechanistic integration with [13], open-access tools like and remain invaluable for initial library triaging[1][8]. However, all these models fundamentally rely on 2D/3D molecular descriptors. They cannot fully anticipate complex biological phenomena such as variable enzyme expression, active transport saturation, or allosteric channel inhibition. This necessitates rigorous in vitro validation.
Section 2: The Validation Workflow
The causality between computation and biology is established through a feedback loop. When an in silico model flags a compound for high clearance, we must determine if the mechanism is CYP450-mediated (Phase I) or transporter-mediated (efflux). The following workflow illustrates this integration.
In silico to in vitro ADMET validation workflow and model refinement.
Section 3: Key Experimental Protocols for ADMET Validation
Validating Absorption: Bidirectional Caco-2 Permeability Assay
Causality: While in silico tools like SwissADME's "Boiled-Egg" model predict passive gastrointestinal absorption[8], they often fail to account for active efflux. We use the because, upon differentiation, it expresses critical intestinal transporters (P-gp, BCRP)[14]. Measuring bidirectional transport allows us to calculate the Efflux Ratio (ER), definitively proving whether a compound is a substrate for active efflux[15][16].
Protocol:
-
Cell Preparation: Seed Caco-2 cells on semi-permeable polycarbonate inserts in a 24-well or 96-well Transwell® plate. Culture for 18-21 days until a confluent, polarized monolayer forms[16].
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER ≥ 200 Ω·cm² are viable for the assay[17].
-
Dosing:
-
Incubation: Incubate at 37°C with gentle agitation (50 rpm) for 2 hours[14][17].
-
Sampling & Analysis: Extract 200 µL aliquots from the receiver compartments. Quantify compound concentration using LC-MS/MS[14].
-
Calculation: Calculate the Apparent Permeability ( Papp ) and Efflux Ratio ( ER=Papp(B−A)/Papp(A−B) ). An ER > 2 indicates active efflux[16].
Validating Metabolism: Liver Microsomal Stability Assay
Causality: pkCSM and ADMET Predictor provide estimates for intrinsic clearance ( CLint ) and CYP inhibition[2][7]. To validate this, we utilize (subcellular fractions containing Phase I CYP450 enzymes) rather than whole hepatocytes. Microsomes strip away the confounding variables of cell permeability and Phase II conjugation, allowing for a direct, isolated measurement of Phase I metabolic stability[18].
Protocol:
-
Matrix Preparation: Thaw pooled human or mouse liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂[18][19].
-
Compound Addition: Spike the test compound to achieve a final concentration of 1-2 µM (ensure final DMSO concentration is ≤ 0.25% to prevent enzyme inhibition)[19][20].
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration)[18][20].
-
Time-Course Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 45 minutes), remove 30 µL aliquots[19][20].
-
Termination: Immediately quench the reaction by transferring the aliquot into 5 volumes of ice-cold acetonitrile containing an internal standard[18][19].
-
Centrifugation & Analysis: Centrifuge at 5500 rpm for 5 minutes to precipitate proteins. Analyze the supernatant via UHPLC-MS/MS to monitor parent compound depletion[18][19].
-
Calculation: Plot the natural logarithm of the remaining compound vs. time to determine the elimination rate constant ( kel ), half-life ( t1/2 ), and in vitro CLint [18][19].
Validating Cardiotoxicity: Automated hERG Patch Clamp Assay
Causality: The is critical for cardiac repolarization. Its large inner cavity makes it highly susceptible to off-target drug binding, leading to QT prolongation and fatal arrhythmias (Torsade de Pointes)[21][22]. While in silico models flag potential hERG liabilities, regulatory guidelines (ICH S7B) mandate empirical electrophysiological data[22][23]. Automated patch clamping provides high-throughput, definitive measurement of tail current inhibition[21].
Protocol:
-
Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the hERG gene[21].
-
System Setup: Prime the automated patch clamp system (e.g., QPatch HTX) with extracellular and intracellular physiological solutions[21].
-
Patch Formation: The system automatically catches cells, forms a giga-ohm seal, and establishes a whole-cell or perforated patch configuration[21].
-
Voltage Protocol: Apply a standardized voltage step protocol (e.g., depolarization to +20 mV followed by a repolarization step to -50 mV to elicit the hERG tail current) at a stimulation frequency of 0.2 Hz at 35-37°C[21][23].
-
Compound Perfusion: Apply the test compound sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) for 3-5 minutes per concentration to ensure steady-state block[21].
-
Data Acquisition: Measure the reduction in peak tail current amplitude relative to the vehicle control. Calculate the IC50 value to determine the hERG safety margin[21][23].
Section 4: Correlating Predictive Data with Experimental Truth
The ultimate goal of this workflow is to establish a robust correlation between the in silico predictions and the in vitro reality.
Table 2: Expected Correlation Metrics for Validated ADMET Workflows
| Parameter | In Silico Output | In Vitro Assay | Target Correlation ( R2 / Accuracy) | Common Causes of Divergence |
| Intestinal Absorption | Predicted Papp / Boiled-Egg | Caco-2 Permeability | R2 > 0.75 | Unpredicted active efflux (P-gp/BCRP substrates) |
| Hepatic Clearance | Predicted CLint | Microsomal Stability | R2 > 0.80 | Extrahepatic metabolism, Phase II conjugation |
| Cardiotoxicity | hERG Liability Score | Patch Clamp IC50 | Accuracy > 85% | Complex binding kinetics, state-dependent block |
When experimental data diverges from predictions, it is not a failure—it is an opportunity. By feeding in vitro results back into platforms like ADMET Predictor's ADMET Modeler™ module[9], researchers can retrain the underlying Machine Learning algorithms, creating highly localized, proprietary QSAR models that drastically improve future predictive accuracy for their specific chemical space.
References
-
Simulations Plus. "ADMET Predictor® - Machine Learning- ADMET property prediction." Simulations Plus.[Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
SIB Swiss Institute of Bioinformatics. "SwissADME." ExPASy.[Link]
-
Evotec. "Caco-2 Permeability Assay." Cyprotex ADME-Tox Solutions.[Link]
-
Concept Life Sciences. "Caco-2 Permeability Assay." Concept Life Sciences.[Link]
-
ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1." ResearchGate.[Link]
-
Domainex. "Microsomal Clearance/Stability Assay." Domainex.[Link]
-
Evotec. "hERG Safety Assay." Cyprotex ADME-Tox Solutions.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaron.com [pharmaron.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. businesswire.com [businesswire.com]
- 6. pkCSM [biosig.lab.uq.edu.au]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 9. simulations-plus.com [simulations-plus.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 12. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Navigating the Disposal of (4-Methylphenyl) N-pyridin-3-ylcarbamate: A Guide for Laboratory Professionals
For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Methylphenyl) N-pyridin-3-ylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes information based on the known hazards of its primary functional groups—carbamate and pyridine—and aligns with general best practices for laboratory chemical waste management.
I. Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the potential hazards associated with (4-Methylphenyl) N-pyridin-3-ylcarbamate is the first line of defense in ensuring safe handling and disposal. The risk profile of this compound is derived from its constituent chemical moieties.
Carbamate Esters:
-
Toxicity: Carbamates are a class of compounds known for their potential to act as cholinesterase inhibitors, a mechanism of action shared with some pesticides.[1] Exposure can lead to a range of health effects, from mild to severe, depending on the dose and route of exposure.[1]
-
Carcinogenicity: Certain carbamates are suspected or known carcinogens.[1]
-
Reactivity: Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[1]
Pyridine:
-
Flammability: Pyridine is a highly flammable liquid and vapor.[2]
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause severe skin burns and eye damage.[2]
-
Organ Damage: Pyridine is suspected of causing cancer and may damage fertility or the unborn child. It can cause damage to organs, including the central nervous system, blood system, liver, and kidneys, through single or repeated exposure.[2]
Given these potential hazards, (4-Methylphenyl) N-pyridin-3-ylcarbamate must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
II. Personal Protective Equipment (PPE): Your Essential Barrier
Prior to handling (4-Methylphenyl) N-pyridin-3-ylcarbamate for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with this product.[4] |
| Body Protection | A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[1] |
| Respiratory | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1] |
III. Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol provides a systematic approach to the disposal of (4-Methylphenyl) N-pyridin-3-ylcarbamate, ensuring safety and regulatory compliance at each stage.
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Container: Establish a specific, clearly labeled, and sealed container for "(4-Methylphenyl) N-pyridin-3-ylcarbamate and related solid waste."[1]
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.
-
Solid Waste: Place solid (4-Methylphenyl) N-pyridin-3-ylcarbamate directly into the designated hazardous waste container.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[1]
-
Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and is kept closed at all times except when adding waste.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "(4-Methylphenyl) N-pyridin-3-ylcarbamate," and the approximate quantity.
The ultimate disposal of (4-Methylphenyl) N-pyridin-3-ylcarbamate must be conducted by a licensed waste disposal company.
-
Engage Professionals: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. They will have established procedures and contracts with certified waste management firms.
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of carbamate-containing wastes, which are classified under RCRA.[5][6]
IV. Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[4]
-
Control the Spill (if safe): For small spills of solid material, gently cover it with an absorbent, inert material like vermiculite or sand to prevent it from becoming airborne.[1][7] Do not use water to clean up the spill, as this could spread contamination.[1]
-
Cleanup: While wearing appropriate PPE, carefully sweep the absorbent material and the spilled compound into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone) in a fume hood.[1] Dispose of the cloth as hazardous waste. For carbamate spills, scrubbing with washing soda or a strong soap solution can be an effective decontamination method.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[9]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[10]
-
In all cases of exposure, seek immediate medical attention.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (4-Methylphenyl) N-pyridin-3-ylcarbamate.
Caption: Disposal workflow for (4-Methylphenyl) N-pyridin-3-ylcarbamate.
VI. References
-
Tokyo Chemical Industry. (2026, February 2). SAFETY DATA SHEET.
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
-
Food and Agriculture Organization of the United Nations. Decontamination.
-
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes.
-
SAFETY DATA SHEET. (2025, April 16).
-
Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
-
BenchChem. (2025). Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
-
U.S. Environmental Protection Agency. Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions.
-
Shanghai Tachizaki Biomedical Research Center. SAFETY DATA SHEETS.
-
AK Scientific, Inc. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide - Safety Data Sheet.
-
Shanghai Tachizaki Biomedical Research Center. SAFETY DATA SHEETS.
-
Chemos GmbH&Co.KG. (2020, November 26). Safety Data Sheet: Methyl carbamate.
-
Queen Mary University of London. Spill procedure: Clean-up guidance.
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Code.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
Sources
- 1. benchchem.com [benchchem.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. chemlab-tachizaki.com [chemlab-tachizaki.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Decontamination [fao.org]
- 9. fishersci.com [fishersci.com]
- 10. chemlab-tachizaki.com [chemlab-tachizaki.com]
Personal protective equipment for handling (4-Methylphenyl) N-pyridin-3-ylcarbamate
Operational Safety and Handling Guide for (4-Methylphenyl) N-pyridin-3-ylcarbamate
Executive Summary & Causality Profile
As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity. (4-Methylphenyl) N-pyridin-3-ylcarbamate (CAS: 1993323-74-2) is a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors and targeted therapeutics[1]. However, its structural motifs—specifically the carbamate linkage and pyridyl ring—dictate a stringent safety profile.
Like many pyridyl carbamates, this compound presents specific acute hazards: it is harmful if swallowed (H302), causes skin and serious eye irritation (H315, H319), and acts as a respiratory irritant (H335)[2]. The causality behind these hazards lies in the compound's ability to interact with mucosal membranes and its potential for dermal absorption, which is exponentially increased when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO)[3].
Quantitative Hazard & Physicochemical Data
To design a self-validating safety system, we must first understand the physical parameters of the compound.
| Property / Hazard Code | Classification / Value | Operational Causality & Impact |
| CAS Number | 1993323-74-2 | Unique identifier for inventory and waste tracking[1]. |
| Physical State | Solid / Powder | High risk of aerosolization during transfer. Requires static-dissipative tools[2]. |
| H302 | Acute Toxicity (Oral) | Mandates strict prohibition of food/drink in the lab and thorough handwashing[4]. |
| H315 / H319 | Skin & Eye Irritation | Necessitates splash-proof goggles and chemical-resistant gloves[2]. |
| H335 | Respiratory Irritation | Dictates that all open-container handling must occur within a certified fume hood[4]. |
| Storage Temp | 2-8°C (Sealed) | Prevents thermal degradation. Must be equilibrated to room temp before opening to prevent condensation[1]. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is not about generic protection; it is about matching the barrier material to the chemical's specific permeation kinetics.
| Equipment Category | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (≥0.11 mm thickness) | While nitrile offers excellent protection against dry powder, carrier solvents like DMSO can permeate rapidly. Double-gloving allows the outer glove to be discarded immediately upon contamination[3]. |
| Eye Protection | Snug-fitting Safety Goggles | Standard safety glasses leave gaps. Goggles prevent aerosolized dust from settling on the ocular mucosa[2]. |
| Body Protection | Flame-retardant Lab Coat with Knit Cuffs | Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate exposed skin at the wrists[4]. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Primary engineering control. If a hood fails, an N95/P100 respirator is the secondary defense against H335 hazards[4]. |
Standard Operating Procedure: Precision Weighing & Dissolution
This protocol is designed as a self-validating system. If any validation check fails, the operator must halt the procedure.
Step 1: Environmental & Equipment Validation
-
Verify the fume hood is operational (check the magnehelic gauge).
-
Validation Check: Ensure the analytical balance reading stabilizes within 3 seconds. Fluctuations indicate excessive turbulent airflow, which risks blowing the powder out of the weighing boat and aerosolizing the compound.
Step 2: Thermal Equilibration
-
Remove the sealed vial of (4-Methylphenyl) N-pyridin-3-ylcarbamate from 2-8°C storage[1].
-
Allow it to sit in a desiccator for 30 minutes to reach room temperature.
-
Causality: Opening a cold vial introduces atmospheric moisture, which degrades the carbamate and creates sticky, difficult-to-clean residues on laboratory tools.
Step 3: Anti-Static Transfer
-
Don all required PPE (Double gloves, goggles, lab coat).
-
Use a static-dissipative spatula to transfer the powder into a tared, anti-static glass vial.
-
Validation Check: If the powder clings aggressively to the spatula or the sides of the vial, stop. Use an anti-static gun (Zerostat) to neutralize the charge before proceeding to prevent aerosolization[2].
Step 4: In-Situ Dissolution
-
Do not transfer the dry powder between vessels. Add the solvent (e.g., DMSO or Methanol) directly to the tared vial containing the weighed solid.
-
Cap the vial immediately and vortex to dissolve.
-
Causality: Wetting the powder immediately eliminates the inhalation hazard (H335) and secures the compound in the liquid phase.
Step 5: Decontamination
-
Wipe down the balance and hood surface with a cloth dampened with methanol, followed by a water wipe. Dispose of the wipes in solid hazardous waste[5].
Spill Response and Waste Disposal Plan
Immediate and correct action during a spill prevents localized contamination from becoming a systemic laboratory hazard.
-
Dry Powder Spill: Do NOT dry sweep, as this generates a massive aerosol cloud. Gently mist the spill with water or a low-volatility solvent to bind the dust. Cover with absorbent pads, scoop into a chemical waste bag, and double-bag it[4].
-
Liquid Spill (Stock Solution): Absorb immediately with spill pads. Wash the area with a strong detergent and water solution to break down the lipophilic organic layer[3].
-
Waste Disposal: Unused powder, stock solutions, and contaminated consumables (pipette tips, gloves) must be collected in designated, clearly labeled hazardous waste containers. Never discharge carbamate derivatives into the municipal sewer system[5].
Workflow Visualization
The following diagram maps the critical path for safe handling and spill response.
Safe handling and spill response workflow for (4-Methylphenyl) N-pyridin-3-ylcarbamate.
Sources
- 1. 1993323-74-2|(4-Methylphenyl) N-pyridin-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester) [policies.unc.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
